molecular formula C11H15NO2 B13014618 Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Katalognummer: B13014618
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: NDGBFTVILUJIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS 338731-77-4) is a chiral aromatic ester compound with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . This ester serves as a valuable synthetic building block in organic and medicinal chemistry research. Compounds with this core structure are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . For example, structurally similar methyl 2-amino-2-(phenyl)acetate derivatives are recognized as important intermediates in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV-1 . The presence of both amino and ester functional groups on the chiral center makes this compound a versatile precursor for further chemical modifications, including hydrolysis, amide coupling, and nucleophilic substitution reactions. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

methyl 2-amino-2-(3,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3

InChI-Schlüssel

NDGBFTVILUJIBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C(=O)OC)N)C

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Chemical Properties and Synthetic Workflows of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS: 338731-77-4) represents a highly specialized class of unnatural arylglycine derivatives[1]. In modern medicinal chemistry and drug development, substituted phenylglycines are indispensable as chiral building blocks. The structural architecture of this specific compound offers unique advantages for active pharmaceutical ingredient (API) design.

The introduction of methyl groups at the 3 and 5 (meta) positions of the aromatic ring fundamentally alters the steric and electronic landscape of the molecule. These meta-substitutions increase the overall lipophilicity of the resulting peptide or small molecule, enhancing cellular membrane permeability. Furthermore, they provide critical steric shielding that can protect adjacent amide bonds from proteolytic cleavage when incorporated into peptidomimetics.

The methyl esterification of the carboxylic acid is a strategic synthetic choice. It masks the acidic moiety, preventing zwitterion formation and allowing the primary alpha-amine to participate selectively in downstream coupling reactions, such as N-alkylation or amide bond formation, without the risk of self-polymerization[2].

Physicochemical Profiling

Understanding the baseline thermodynamic and physicochemical properties of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is critical for optimizing reaction conditions, solvent selection, and purification strategies. While the free base form is often an oil or low-melting solid prone to degradation, its conversion to a hydrochloride salt yields a stable, highly crystalline powder that is ideal for long-term storage and precise stoichiometric weighing[3][4].

Table 1: Key Physicochemical and Molecular Properties

PropertyValue
Chemical Name Methyl 2-amino-2-(3,5-dimethylphenyl)acetate
CAS Number 338731-77-4
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
XLogP3-AA 1.6
Monoisotopic Mass 193.110278721 Da
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Topological Complexity 196

Data synthesized from computed computational models and chemical databases[1].

Mechanistic Synthesis Pathways

The de novo synthesis of arylglycine methyl esters typically proceeds via the construction of the amino acid backbone followed by targeted esterification. A highly reliable, scalable route involves the Strecker amino acid synthesis starting from 3,5-dimethylbenzaldehyde.

Synthesis A 3,5-Dimethylbenzaldehyde (Starting Material) B Strecker Reaction (NH4Cl, NaCN) A->B C α-Aminonitrile Intermediate B->C D Acid Hydrolysis (HCl, H2O, Heat) C->D E 3,5-Dimethylphenylglycine (Free Amino Acid) D->E F Esterification (SOCl2, MeOH) E->F G Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (Target Product) F->G

Caption: Retrosynthetic and forward synthesis pathway via the Strecker amino acid synthesis.

The esterification of the resulting 3,5-dimethylphenylglycine is most efficiently achieved using thionyl chloride (SOCl2) in anhydrous methanol[5]. This method is vastly superior to standard Fischer esterification (using catalytic H2SO4). The causality behind this choice is twofold: SOCl2 reacts with methanol to generate anhydrous HCl in situ. This anhydrous HCl immediately protonates the alpha-amine, forming the hydrochloride salt. This protonation is critical because it deactivates the amine's nucleophilicity, preventing it from attacking the newly formed ester of another molecule, thereby completely suppressing the formation of undesired diketopiperazine byproducts[6].

Experimental Protocol: Synthesis & Esterification

The following protocol outlines the esterification of 3,5-dimethylphenylglycine to yield the target compound as a stable hydrochloride salt. This workflow is designed as a self-validating system to ensure high yield and purity.

Objective: To convert 3,5-dimethylphenylglycine to its methyl ester hydrochloride salt without racemization (if starting from a chiral pool) or to synthesize the racemic standard[7].

Reagents:

  • 3,5-dimethylphenylglycine (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Thionyl Chloride (SOCl2) (1.5 eq)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Suspend 3,5-dimethylphenylglycine in anhydrous methanol in a rigorously dried round-bottom flask equipped with a magnetic stirrer, argon inlet, and a pressure-equalizing addition funnel.

  • Controlled Activation: Cool the suspension to exactly 0°C using an ice-water bath.

    • Causality: Cooling is mandatory to control the highly exothermic reaction between SOCl2 and methanol. Failing to control this exotherm can lead to localized superheating, which promotes racemization of the sensitive alpha-chiral center and degradation of the starting material[7].

  • Reagent Addition: Add thionyl chloride dropwise over 30 minutes. The suspension will gradually clear as the hydrochloride salt forms and dissolves into the methanolic matrix.

  • Reflux & Self-Validation: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4-6 hours.

    • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system and ninhydrin stain. The complete disappearance of the baseline spot (free amino acid) and the appearance of a distinct high-Rf spot (ester) validates the completion of the reaction.

  • Isolation & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol, HCl, and SO2. Triturate the resulting crude solid with cold anhydrous diethyl ether to extract non-polar impurities. Filter the precipitate and dry under high vacuum to yield Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride as a white crystalline solid[4][5].

Reactivity & Applications in Drug Design

The primary utility of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate lies in its application as an advanced intermediate for complex active pharmaceutical ingredients (APIs). Because the carboxylic acid is protected, the molecule is primed for N-terminal modifications.

  • Peptidomimetics & SPPS: The compound can be N-protected (using Boc2O or Fmoc-Cl) and subsequently saponified to yield an orthogonally protected unnatural amino acid. This is directly applicable in Solid-Phase Peptide Synthesis (SPPS) to create peptides with enhanced half-lives.

  • Chiral Piperazine Scaffolds: The ester can be subjected to reductive amination and cyclization to form 2-(3,5-dimethylphenyl)piperazine derivatives[6]. Substituted piperazines are privileged pharmacophores heavily utilized in CNS drug discovery, particularly for designing ligands that target serotonin (5-HT) and dopamine receptors.

Application A Methyl 2-amino-2-(3,5-dimethylphenyl)acetate B N-Protection (Boc2O or Fmoc-Cl) A->B F Chiral Piperazine Scaffold (Cyclization) A->F Reduction/Cyclization C Orthogonally Protected Intermediate B->C D Saponification (LiOH, THF/H2O) C->D E Solid-Phase Peptide Synthesis (SPPS) D->E G Peptidomimetic APIs E->G F->G

Caption: Downstream transformation pathways for API and peptidomimetic synthesis.

Conclusion

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a highly versatile, sterically hindered unnatural amino acid derivative. By understanding the causality behind its synthesis—specifically the necessity of in situ hydrochloride salt formation to prevent diketopiperazine cyclization—chemists can reliably scale its production. Its integration into drug development pipelines continues to drive innovation in the synthesis of proteolytically stable peptidomimetics and targeted CNS therapeutics.

References

  • Guidechem. "Methyl 2-amino-2-(3,5-dimethylphenyl)acetate 338731-77-4 wiki".
  • National Institutes of Health (NIH). "Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride".
  • SciSpace. "Ru-catalyzed C-H functionalization of phenylglycine derivatives".
  • Google Patents. "Process for the preparation of amino acid methyl esters".
  • KChem. "Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives".
  • Benchchem. "2-(3,5-Dimethylphenyl)piperazine".
  • CymitQuimica. "CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride".

Sources

Topic: Starting Materials for the Synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Unnatural Amino Acids

In the landscape of modern drug discovery and materials science, unnatural amino acids (UAAs) have emerged as indispensable building blocks.[1][2][3][4] Their ability to confer unique structural and functional properties to peptides and small molecules allows for the fine-tuning of pharmacological profiles, the enhancement of metabolic stability, and the creation of novel biomaterials.[3] Methyl 2-amino-2-(3,5-dimethylphenyl)acetate, a non-canonical α-aryl amino acid ester, represents a key scaffold within this class. Its synthesis is a subject of significant interest, as the strategic selection of starting materials directly dictates the efficiency, scalability, and stereochemical outcome of the final product. This guide provides a detailed exploration of the primary synthetic pathways, focusing on the foundational starting materials and the chemical logic underpinning their selection.

A Retrosynthetic Blueprint: Deconstructing the Target Molecule

To logically approach the synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate, we first perform a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing the key bond formations and the corresponding synthetic strategies.

G cluster_0 Synthetic Strategies cluster_1 Key Starting Materials TM Methyl 2-amino-2-(3,5-dimethylphenyl)acetate Strecker Strecker Synthesis TM->Strecker C-CN bond hydrolysis Esterification FriedelCrafts Friedel-Crafts Arylation TM->FriedelCrafts C-C bond formation (Aryl-Glycine) Asymmetric Asymmetric Coupling TM->Asymmetric Asymmetric C-C bond formation Aldehyde 3,5-Dimethylbenzaldehyde Strecker->Aldehyde Cyanide NaCN / KCN Strecker->Cyanide Ammonia NH3 / NH4Cl Strecker->Ammonia Arene 1,3-Dimethylbenzene (m-Xylene) FriedelCrafts->Arene Glyoxylate Ethyl Glyoxylate FriedelCrafts->Glyoxylate Carbamate Benzyl Carbamate FriedelCrafts->Carbamate HaloGlycinate Racemic α-Halo Glycinate Asymmetric->HaloGlycinate ArylOrganometallic 3,5-Dimethylphenyl Organometallic Reagent Asymmetric->ArylOrganometallic

Figure 1: Retrosynthetic analysis of the target molecule, outlining three major synthetic pathways and their corresponding key starting materials.

The Classical Approach: The Strecker Synthesis Pathway

The Strecker synthesis, first described in 1850, remains a robust and cost-effective method for preparing racemic α-amino acids.[5][6] The strategy involves a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed and esterified.[7]

Core Starting Materials
  • Aryl Aldehyde: 3,5-Dimethylbenzaldehyde. This provides the characteristic aryl side chain of the target amino acid.

  • Ammonia Source: Ammonium Chloride (NH₄Cl) or aqueous Ammonia (NH₃). This serves as the nitrogen source for the amino group.

  • Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). This provides the carbon for the eventual carboxyl group. Safety protocols for handling highly toxic cyanides are mandatory.

  • Esterification Reagent: Methanol (MeOH) in the presence of an acid catalyst such as Thionyl Chloride (SOCl₂), gaseous HCl, or Trimethylchlorosilane (TMSCl).[8]

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. The resulting α-aminonitrile is a stable intermediate that can be isolated before conversion to the final product.

G Start 3,5-Dimethylbenzaldehyde + NH3 + NaCN Imine Iminium Ion Intermediate Start->Imine Condensation Nitrile α-Aminonitrile Intermediate Imine->Nitrile Cyanide Attack AminoAcid α-Amino Acid (Racemic) Nitrile->AminoAcid Acid Hydrolysis (e.g., H3O+) Ester Target Methyl Ester AminoAcid->Ester Esterification (MeOH / H+)

Figure 2: Simplified workflow of the Strecker synthesis pathway.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-amino-2-(3,5-dimethylphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 20.0 g of sodium cyanide in 80 mL of water in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 5°C in an ice bath.

  • Separately, prepare a solution of 40.0 g of ammonium chloride in 60 mL of water and add 40 g of 3,5-dimethylbenzaldehyde.

  • Add the aldehyde-ammonium chloride mixture dropwise to the stirred cyanide solution over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 3 hours.

  • Extract the resulting mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification

  • To the crude aminonitrile, add 150 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours. The nitrile will hydrolyze to the carboxylic acid, and the ammonium salt will form.

  • Cool the reaction mixture and concentrate under vacuum to obtain the crude amino acid hydrochloride salt.

  • Suspend the crude salt in 200 mL of methanol. Cool to 0°C and slowly add 1.2 equivalents of thionyl chloride dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 4 hours.[8]

  • Remove the solvent under reduced pressure. Recrystallize the resulting solid from a methanol/ether mixture to yield pure Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride.

Direct Arylation via Electrophilic Aromatic Substitution

A more modern and convergent approach involves a one-pot Friedel-Crafts type reaction. This method constructs the α-aryl amino ester scaffold directly from an arene nucleophile and a glycine-derived electrophile, offering improved atom economy.[9]

Core Starting Materials
  • Arene Nucleophile: 1,3-Dimethylbenzene (m-xylene). This is the source of the 3,5-dimethylphenyl moiety. It is used in excess to act as both reactant and solvent.

  • Glycine Synthon: Ethyl or Methyl Glyoxylate. This provides the two-carbon backbone of the amino acid.

  • Amine Source: Benzyl Carbamate. This serves as the protected nitrogen source.

  • Activation System: Acetic Acid (AcOH) and Acetyl Chloride (AcCl). This system is crucial for generating the reactive N-acylimino ester electrophile in situ.[9]

Mechanistic Rationale

The reaction is an orchestrated cascade. First, the carbamate and glyoxylate condense to form a hemiaminal. Acetyl chloride then activates this intermediate, likely forming a chloroaminal, which eliminates to generate a highly reactive N-acylimino ester. This potent electrophile is then intercepted by the electron-rich m-xylene via a Friedel-Crafts reaction to form the C-C bond at the desired position.[9]

G Components Glyoxylate + Carbamate Hemiaminal Hemiaminal Intermediate Components->Hemiaminal Condensation Acylimino N-Acylimino Ester (Electrophile) Hemiaminal->Acylimino Activation (AcCl / AcOH) Product Protected α-Aryl Amino Ester Acylimino->Product Arene m-Xylene (Nucleophile) Arene->Product Friedel-Crafts Arylation

Figure 3: Workflow for the one-pot Friedel-Crafts arylation cascade.

Experimental Protocol

(Adapted from Roche, S. P. et al.[9])

  • To a solution of benzyl carbamate (1.0 mmol) in 1,3-dimethylbenzene (10 mL), add ethyl glyoxylate (50% in toluene, 1.2 mmol) and glacial acetic acid (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetyl chloride (2.0 mmol) dropwise.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the protected amino ester. Subsequent deprotection (e.g., hydrogenolysis for the benzyl carbamate) and transesterification to the methyl ester if needed would follow.

Representative Yields for Arylated α-Amino Esters
Arene NucleophileProduct Yield (%)Reference
Toluene86[9]
m-Xylene91[9]
Mesitylene95[9]
Anisole75[9]
Table 1: Reported yields for a similar one-pot Friedel-Crafts reaction with various arene nucleophiles, demonstrating the high efficiency of the method for electron-rich aromatics.[9]

Enantioselective Strategies: Catalytic Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer of the amino acid is often mandatory. Modern catalytic methods provide access to enantioenriched products, bypassing the need for classical resolution of racemic mixtures.[1][2] Nickel-catalyzed enantioconvergent cross-coupling is a powerful example of such a strategy.[10]

Core Starting Materials
  • Racemic Electrophile: A protected racemic α-bromo glycinate, such as Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. This is a readily prepared starting material that serves as the glycine template.

  • Arylating Agent: A (3,5-dimethylphenyl) organometallic reagent. This is typically an organozinc reagent, prepared in situ from the corresponding Grignard reagent (3,5-dimethylphenylmagnesium bromide) and zinc chloride (ZnCl₂).

  • Catalyst System: A combination of an earth-abundant metal precursor, like Nickel(II) chloride (NiCl₂), and a specialized chiral ligand (e.g., a chiral diamine or phosphine ligand) that controls the stereochemical outcome.

Experimental Workflow

The process involves the generation of the organometallic nucleophile, which is then coupled with the racemic electrophile in the presence of the chiral nickel catalyst. The catalyst preferentially activates one enantiomer of the electrophile, leading to an overall enantioconvergent transformation where both enantiomers of the starting material are converted into a single enantiomer of the product.

G ArylHalide 3,5-Dimethylbromobenzene Organometallic (3,5-Dimethylphenyl)zinc Reagent ArylHalide->Organometallic 1. Mg 2. ZnCl2 Coupling Enantioconvergent Cross-Coupling Organometallic->Coupling RacemicGlycinate Racemic α-Bromo Glycinate RacemicGlycinate->Coupling Product Enantioenriched Protected Amino Ester Coupling->Product Catalyst [Ni] / Chiral Ligand Catalyst->Coupling

Figure 4: General workflow for asymmetric synthesis via nickel-catalyzed enantioconvergent cross-coupling.

Summary and Outlook

The synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate can be approached from several distinct angles, each defined by its unique set of starting materials.

Synthetic StrategyKey Starting MaterialsRole of MaterialsKey Advantages
Strecker Synthesis 3,5-Dimethylbenzaldehyde, NH₄Cl, NaCN, Methanol/AcidAldehyde provides the side chain; others build the amino acid backbone.Cost-effective, scalable, well-established.
Friedel-Crafts Arylation 1,3-Dimethylbenzene, Ethyl Glyoxylate, Benzyl CarbamateArene is the nucleophile; glyoxylate/carbamate form the electrophile.One-pot, convergent, high-yielding.[9]
Asymmetric Catalysis Racemic α-Bromo Glycinate, 3,5-Dimethylphenyl Grignard/Zinc reagent, Chiral Ni-catalystGlycinate is the electrophile; organometallic is the nucleophile.Direct access to enantioenriched products.[1][2]
Table 2: Comparative summary of primary synthetic strategies and their foundational starting materials.

The choice of synthetic route and the corresponding starting materials is a critical decision driven by project-specific requirements. For large-scale, cost-sensitive production where a racemic product is acceptable, the Strecker synthesis remains a viable option. For more elegant, atom-economical syntheses, the Friedel-Crafts approach is highly attractive. Finally, for the development of chiral drugs and probes, where stereochemical purity is paramount, asymmetric catalytic methods are the undisputed state-of-the-art.

References

  • Roche, S. P., Samanta, S. S., & Gosselin, M. M. J. (2014). Autocatalytic one pot orchestration for the synthesis of α-arylated, α-amino esters. Royal Society of Chemistry.
  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Smith, A. D. et al. (2020). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. [Link]

  • Trost, B. M. et al. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. [Link]

  • MacMillan, D. W. C. et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Alcarazo, M. et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5679–5683. [Link]

  • Lectka, T. et al. (2022). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 24(43), 7968–7972. [Link]

  • Melchiorre, P. et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(18), 6610-6616. [Link]

  • Kouznetsov, V. V., & Galvis, J. A. (2018). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Chemistry. [Link]

  • Strecker amino acid synthesis. (2023). In Wikipedia. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Thomas, D. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Reddy, K. A. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1051-1057. [Link]

Sources

The Pharmacological and Synthetic Landscape of α-Amino-α-Arylacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As non-proteinogenic amino acids, α-amino-α-arylacetates (commonly referred to as α-arylglycine or phenylglycine derivatives) represent a highly versatile pharmacophore in modern drug development. Characterized by an aryl group directly attached to the α-carbon of an amino acid backbone, these derivatives exhibit profound biological activities ranging from the targeted modulation of central nervous system (CNS) receptors to serving as the structural backbone for critical antimicrobial and antiviral peptides.

This technical guide provides an in-depth analysis of their biological targets, elucidates the causality behind their structure-activity relationships, and details field-proven experimental protocols for both their pharmacological evaluation and enantioselective synthesis.

Neuromodulation: Targeting Metabotropic Glutamate Receptors (mGluRs)

The structural resemblance of α-arylglycine derivatives to endogenous L-glutamate allows them to interact intimately with metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors crucial for synaptic plasticity, learning, and neuroprotection.

Structure-Activity Relationship (SAR) Causality

The biological activity of these derivatives is highly sensitive to the positioning of substituents on the phenyl ring and the α-carbon.

  • Ring Substitutions: The addition of carboxy or hydroxy groups to the phenyl ring forces the molecule into an extended conformation that mimics glutamate. For example, derivatives like (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) and (S)-4-carboxyphenylglycine ((S)-4CPG) act as potent agonists at Group II receptors (mGluR2/3) while simultaneously acting as antagonists at Group I receptors (mGluR1/5) (1[1]).

  • α-Methylation: The introduction of a methyl group at the α-carbon (e.g., (+)-α-methyl-4-carboxyphenylglycine, MCPG) fundamentally shifts the pharmacological profile. The steric bulk of the methyl group prevents the receptor from undergoing the conformational change required for G-protein activation, effectively locking the receptor in an inactive state and converting the molecule into a broad-spectrum antagonist across both mGluR1 and mGluR2 (2[2]).

This dual action (mGluR1 antagonism and mGluR2 agonism) is particularly valuable in anticonvulsant research, as it synergistically dampens epileptiform bursting in the amygdala (3[3]).

G Derivative α-Arylglycine Derivative (e.g., 4C3HPG) mGluR1 mGluR1 (Group I) Antagonized Derivative->mGluR1 Blocks mGluR2 mGluR2 (Group II) Agonized Derivative->mGluR2 Activates Gq Gq Protein mGluR1->Gq Inhibited Gi Gi/o Protein mGluR2->Gi Stimulated PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca2 Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP Excitability Suppressed Epileptiform Bursting Ca2->Excitability Prevents Excitability cAMP->Excitability Dampens Excitability

Figure 1: Differential modulation of mGluR pathways by α-arylglycine derivatives.

Quantitative Pharmacological Profiling

To facilitate experimental design, the table below summarizes the receptor affinities and functional outcomes of key α-amino-α-arylacetate derivatives:

CompoundmGluR1 (Group I) ActivitymGluR2 (Group II) ActivityPrimary Research Application
(S)-4CPG AntagonistAgonistLong-term depression (LTD) mapping
(S)-4C3HPG AntagonistAgonistAnticonvulsant / Seizure suppression
(+)-MCPG AntagonistAntagonistBroad-spectrum mGluR blockade
(S)-3HPG AgonistInactiveSelective mGluR1 pathway activation

Antimicrobial and Antiviral Applications

Beyond the CNS, the α-arylglycine motif is a foundational building block in several life-saving natural products and synthetic drugs. The rigid aryl side chain restricts the conformational flexibility of the peptide backbone, which is a critical causality factor for enhancing the binding affinity of these drugs to their bacterial targets.

  • Glycopeptide Antibiotics: The motif is heavily featured in vancomycin and teicoplanin, enabling the precise 3D architecture required to bind the D-Ala-D-Ala terminus of bacterial cell wall precursors (4[4]).

  • Feglymycin: A 13-mer peptide containing nine α-arylglycine residues. This high density of aryl groups is responsible for its unique U-shaped structure, conferring potent antibacterial activity against MRSA and antiviral activity against HIV by inhibiting early steps of peptidoglycan synthesis (5[5]).

  • β-Lactams: The widely prescribed antibiotic amoxicillin utilizes an α-amino-α-(p-hydroxyphenyl)acetate side chain to improve oral bioavailability and broaden its spectrum of activity (4[4]).

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, emphasizing the causality behind specific methodological choices.

Protocol A: Electrophysiological Assessment of mGluR-Mediated Bursting

This protocol measures the efficacy of α-arylglycine derivatives in suppressing epileptiform activity in the basolateral amygdala (BLA).

  • Slice Preparation: Prepare 400 µm coronal slices of the amygdala from kindled rats.

    • Causality: Using kindled rats ensures the lateral amygdala (LA) to BLA synapses are primed to exhibit robust, stimulus-evoked epileptiform bursting, providing a measurable baseline for drug efficacy.

  • Incubation: Rest slices in oxygenated Artificial Cerebrospinal Fluid (ACSF) at 32°C for 1 hour.

  • Whole-Cell Patch-Clamp: Fill patch pipettes (3–5 MΩ) with a Cs-gluconate-based internal solution.

    • Causality: Cesium blocks postsynaptic potassium channels, isolating excitatory postsynaptic currents (EPSCs) and preventing signal degradation during recording.

  • Baseline Validation: Stimulate the LA and record baseline bursting in the BLA. Ensure the resting membrane potential is stable (<-65 mV) to validate cell health.

  • Drug Application: Bath-apply 300 µM of (S)-4C3HPG for 5 minutes. Record the transition from epileptiform bursting to a single EPSP.

  • Self-Validation (Washout): Perfuse with standard ACSF for 15 minutes. The return of epileptiform bursting confirms that the suppression was receptor-mediated by the derivative and not caused by slice degradation or toxicity.

Protocol B: Enantioselective Synthesis of α-Arylglycine Derivatives

Because biological activity is strictly stereodependent, synthesizing enantiopure α-arylglycines is critical. This palladium-catalyzed three-component reaction provides modular access to these scaffolds.

  • Reagent Selection: Combine glyoxylic acid, a sulfonamide, and an aryl trifluoroborate in a reaction vessel.

    • Causality: Aryl trifluoroborates are chosen over standard arylboronic acids because they release the active boron species slowly. This kinetic control suppresses the uncatalyzed, racemic background reaction, which would otherwise ruin the enantiomeric purity (4[4]).

  • Catalyst Assembly: Add 5 mol% Pd(TFA)₂ and 6 mol% of the chiral ligand (S,S-iPrBox) in nitromethane.

    • Causality: The bulky isopropyl groups on the Box ligand create a highly sterically demanding chiral pocket around the palladium center, forcing the nucleophilic attack to occur exclusively on one face of the imine intermediate.

  • Execution: Stir the mixture at 40°C for 24 hours.

  • Self-Validation (Chiral Analysis): Following purification via flash chromatography, analyze the product using Chiral High-Performance Liquid Chromatography (HPLC). A successful reaction must yield an enantiomeric excess (ee) of >90%, validating the efficacy of the chiral catalyst system.

Workflow Reagents Reagents Glyoxylic Acid Sulfonamide Aryl Trifluoroborate Reaction Reaction Conditions Nitromethane, 40°C Stirring (24h) Reagents->Reaction Catalyst Catalyst System Pd(TFA)2 Chiral Ligand (S,S-iPrBox) Catalyst->Reaction Product Product Enantioenriched α-Arylglycine Derivative Reaction->Product High Yield & >90% ee

Figure 2: Workflow for the enantioselective synthesis of α-arylglycine derivatives.

References

  • Acher, F. C., et al. "Agonist Selectivity of mGluR1 and mGluR2 Metabotropic Receptors: A Different Environment but Similar Recognition of an Extended Glutamate Conformation." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Hayashi, Y., et al. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience.[Link]

  • Keele, N. B., et al. "Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala." Journal of Neurophysiology.[Link]

  • Jakob, B., et al. "Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates." ChemRxiv.[Link]

  • Tailhades, J., et al. "Total Synthesis of the Antiviral Peptide Antibiotic Feglymycin." ResearchGate.[Link]

Sources

The Phenylacetate Scaffold in Medicinal Chemistry: Structural Causality, Target Mechanistics, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substituted phenylacetic acid (phenylacetate) moiety is one of the most privileged and versatile scaffolds in modern medicinal chemistry. Originally popularized by non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, the scaffold has since been heavily optimized to target a diverse array of biological systems, including G protein-coupled receptors (GPCRs) like CRTH2, nuclear receptors like PPARδ, and epigenetic enzymes like Histone Deacetylases (HDACs).

This whitepaper provides an in-depth technical analysis of the structural causality behind phenylacetate functionalization. By understanding the thermodynamic and pharmacokinetic consequences of specific substitutions—such as α -carbon alkylation or carboxylic acid bioisosterism—drug discovery professionals can rationally design libraries with higher hit-to-lead conversion rates. Furthermore, we provide self-validating experimental protocols for both the synthesis and biological evaluation of these derivatives.

Structural Causality & Scaffold Dynamics

The success of the phenylacetate scaffold lies in its precise balance of rigidity and flexibility. The core structure consists of a phenyl ring, a methylene ( α -carbon) spacer, and a terminal carboxylic acid. Every modification to this core is governed by strict structure-activity relationship (SAR) causality.

The α -Carbon: Conformational Restriction and Metabolic Shielding

The unsubstituted methylene group of phenylacetic acid allows for free rotation, which can lead to an entropic penalty upon target binding. By introducing an alkyl group (e.g., a methyl group to form a propionic acid derivative), chemists achieve two critical outcomes:

  • Conformational Locking: The substituent biases the dihedral angle between the aromatic ring and the carboxylate, pre-organizing the molecule into a bioactive conformation. This reduces the entropic cost of binding.

  • Metabolic Shielding: Phenylacetates are highly susceptible to enzymatic β -oxidation and acyl glucuronidation. Steric bulk at the α -position physically blocks the approach of UDP-glucuronosyltransferases (UGTs), significantly increasing the in vivo half-life.

Aromatic Ring Substitution: Electronic Tuning and Sub-Pocket Anchoring

The phenyl ring serves as a vector for directing substituents into deep hydrophobic binding pockets. For instance, in the development of COX-2 inhibitors, ortho-halogenation (e.g., the dichloro substitution in diclofenac) forces the aromatic ring out of coplanarity with the acetic acid side chain. This orthogonal geometry is mandatory for insertion into the narrow cyclooxygenase channel .

Carboxylic Acid Bioisosteres: Mitigating Toxicity

While the carboxylic acid is essential for anchoring via hydrogen bonding or ionic interactions (often with Arginine or Lysine residues in the target protein), it can cause gastrointestinal toxicity and idiosyncratic hepatotoxicity via reactive acyl glucuronides. Replacing the acid with bioisosteres like tetrazoles or hydroxamates (as seen in HDAC inhibitors ) maintains the necessary electrostatic interactions while bypassing glucuronidation liabilities.

G Core Substituted Phenylacetate Scaffold AlphaSub Alpha-Substitution (Chirality, Steric Bulk) Core->AlphaSub Alters PK/PD AromaticSub Aromatic Ring Substitution (Electronic Effects, Lipophilicity) Core->AromaticSub Target Affinity AcidIsosteres Carboxylic Acid Bioisosteres (Tetrazoles, Hydroxamates) Core->AcidIsosteres Metabolic Stability

Logical SAR functionalization pathways for the phenylacetate scaffold.

Therapeutic Applications & Target Mechanistics

CRTH2 (DP2) Antagonism in Asthma and Allergy

Prostaglandin D2 (PGD2) mediates allergic responses primarily through the CRTH2 receptor. High-throughput screening campaigns frequently identify phenylacetic acid derivatives as potent CRTH2 antagonists. A landmark example is AMG 853 , a dual DP/CRTH2 antagonist. The phenylacetic acid moiety in AMG 853 forms a critical salt bridge with Arg170 in the CRTH2 binding pocket, while the extended biaryl sulfonamide system occupies a deep hydrophobic cleft .

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Gi Gi Protein Activation CRTH2->Gi cAMP Decreased cAMP Gi->cAMP Ca2 Calcium Mobilization Gi->Ca2 Th2 Th2 Cell / Eosinophil Activation cAMP->Th2 Ca2->Th2 Inhibitor Phenylacetate Antagonist (e.g., AMG 853) Inhibitor->CRTH2 Blocks

PGD2-mediated CRTH2 signaling pathway and inhibition by phenylacetate antagonists.

PPARδ Agonism

Peroxisome proliferator-activated receptor delta (PPARδ) is a key target for metabolic syndrome. Phenylacetate derivatives featuring trifluoromethylphenyl benzamide substitutions have demonstrated excellent agonistic activity. The carboxylic acid mimics the endogenous fatty acid ligands of PPARδ, binding to the AF-2 activation domain and triggering lipid metabolism networks .

Quantitative Activity Profiles

The following table synthesizes the pharmacological data of key substituted phenylacetates across different therapeutic targets, highlighting the causality between structural modification and primary metabolic liabilities.

Compound / DerivativeTargetKey Structural ModificationIC50 / PotencyPrimary Metabolic Liability
Diclofenac COX-2ortho-dichloro substitution~20 nMAcyl Glucuronidation
AMG 853 CRTH2 / DPSulfonamide & tert-butylcarbamoyl21 nM (CRTH2)CYP-mediated oxidation
Compound 7 PPARδTrifluoromethylphenyl benzamide~150 nMAmide hydrolysis
HTPB HDACHydroxamate bioisostere44 nMGlucuronidation

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory checkpoints to prevent the propagation of errors through the drug discovery pipeline.

Protocol 1: Palladium-Catalyzed Synthesis of Biaryl Phenylacetates

This workflow utilizes a Suzuki-Miyaura cross-coupling strategy to functionalize the aromatic ring of the phenylacetate scaffold, followed by ester hydrolysis. The causality behind using an ester-protected precursor is to prevent the free carboxylic acid from poisoning the palladium catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide phenylacetate ester (1.0 eq), the appropriate arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Causality: Water is required to dissolve the base and activate the boronic acid. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise irreversibly oxidize the Pd(0) catalyst.

  • Catalyst Addition: Under a nitrogen atmosphere, add Pd(dppf)Cl2​ (0.05 eq). Heat the reaction to 90°C for 12 hours.

  • Checkpoint 1 (Validation): Monitor reaction completion via LC-MS. Do not proceed until the starting aryl bromide is <5% by UV integration.

  • Hydrolysis: Cool to room temperature. Add LiOH (3.0 eq) directly to the mixture and stir for 4 hours. Causality: LiOH provides mild hydrolysis conditions, preventing epimerization if the α -carbon is chiral.

  • Workup & Purification: Acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x). Dry over MgSO4​ , concentrate, and purify via reverse-phase preparative HPLC.

G Design In Silico Design & Docking Synthesis Chemical Synthesis (Suzuki Coupling) Design->Synthesis Purification Purification (Flash/HPLC) Synthesis->Purification InVitro In Vitro Assay (HTS/IC50) Purification->InVitro InVivo In Vivo Models (PK/PD) InVitro->InVivo

End-to-end drug discovery workflow for substituted phenylacetate derivatives.

Protocol 2: In Vitro CRTH2 Radioligand Binding Assay

To evaluate the target affinity of synthesized phenylacetate derivatives, a robust radioligand displacement assay is required.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human CRTH2. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 10 μ g of membrane protein, 1 nM [3H] -PGD2 (radioligand), and varying concentrations of the test phenylacetate compound (1 pM to 10 μ M).

  • Checkpoint 2 (Validation): Include wells with 10 μ M of unlabeled Ramatroban to define non-specific binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine. Causality: Filtration separates the receptor-bound radioligand from the free ligand. Wash three times with ice-cold buffer to minimize dissociation.

  • Quantification: Add scintillation cocktail and read the plate on a MicroBeta counter. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. World Intellectual Property Organization. Patent WO2004048314A1.
  • Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Synthesis, Docking and Evaluation of Phenylacetic Acid and Trifluoro-methylphenyl Substituted Benzamide Derivatives as Potential PPARδ Agonists. Letters in Drug Design & Discovery. Available at:[Link]

Unlocking the Potential of Novel α-Aryl Amino Acid Esters: A Comprehensive Guide to Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development pivots toward highly targeted, metabolically stable therapeutics, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of peptidomimetic and small-molecule design. Among these, novel α-aryl amino acid esters—derivatives of α-arylglycines—stand out as privileged chiral building blocks. Their unique structural topology imparts critical pharmacological properties, making them indispensable in the synthesis of advanced therapeutics. This technical guide provides an in-depth analysis of the synthetic methodologies, mechanistic advantages, and practical applications of α-aryl amino acid esters in contemporary medicinal chemistry.

The Mechanistic Role of α-Aryl Amino Acid Esters in Medicinal Chemistry

The strategic insertion of an α-aryl group into an amino acid backbone fundamentally alters the molecule's physicochemical and spatial profile. As a Senior Application Scientist, I frequently leverage these motifs to solve complex pharmacokinetic challenges. The causality behind their efficacy lies in three structural pillars:

  • Steric Bulk: The aryl ring restricts the rotational degrees of freedom around the α-carbon. This conformational rigidity locks the peptide or small molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • π-π Interactions: The aromatic system enables robust π-π stacking and cation-π interactions with target receptor pockets, exponentially increasing binding affinity.

  • Proteolytic Resistance: The non-proteinogenic nature of α-aryl amino acids renders them invisible to endogenous proteases, drastically extending the half-life of peptidomimetic drugs1[1].

These properties have cemented α-arylglycine derivatives as core scaffolds in numerous FDA-approved therapeutics. Prominent examples include the antiplatelet agents clopidogrel and vicagrel, β-lactam antibiotics like amoxicillin and cephalexin, and complex glycopeptide antibiotics such as vancomycin and teicoplanin2[2]. Furthermore, they are critical in the development of targeted therapies, including the P53-MDM2 inhibitor RO-5963 and various HCV NS3/4A protease inhibitors[2].

StructuralImpact Core α-Aryl Amino Acid Esters Prop1 Steric Bulk Core->Prop1 Prop2 π-π Interactions Core->Prop2 Prop3 Conformational Rigidity Core->Prop3 Out1 Proteolytic Resistance Prop1->Out1 Out2 Enhanced Target Affinity Prop2->Out2 Prop3->Out1 Out3 Improved Bioavailability Prop3->Out3

Logical relationship between α-aryl structural properties and pharmacological outcomes.

Advanced Synthetic Methodologies: Overcoming the Racemic Background

The primary bottleneck in utilizing α-aryl amino acid esters has historically been their enantioselective synthesis. Traditional methods often suffer from a rapid racemic background reaction, where the uncatalyzed pathway outcompetes the chiral catalyst, leading to poor enantiomeric excess (ee).

Recent breakthroughs have established robust, catalytic asymmetric pathways. Two of the most field-proven methods are the Palladium-Catalyzed Asymmetric Three-Component Reaction 3[3] and the Domino Ring-Opening Esterification (DROE) approach4[4].

The Pd-catalyzed multicomponent reaction utilizes glyoxylic acid derivatives, sulfonamides, and arylboronic acids. The causality behind its success is the precise tuning of the catalyst system to accelerate the enantio-determining aryl transfer step faster than the uncatalyzed background reaction5[5]. Alternatively, the synthesis of the blockbuster drug (S)-clopidogrel has been revolutionized by a one-pot Knoevenagel/asymmetric epoxidation/DROE sequence, utilizing a quinidine-derived organocatalyst to achieve high stereocontrol through cooperative H-bonding[4].

Quantitative Data & Comparative Analysis
Synthetic MethodologyKey Reagents / CatalystTarget MotifYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Pd-Catalyzed 3-Component Coupling Glyoxylate, Sulfonamide, Arylboronic Acid / Pd(OAc)2 + Chiral LigandDiverse α-Arylglycines55 - 89%Up to 94%Tailored catalyst outpaces racemic background reaction[3].
Organocatalytic DROE Sequence o-Chlorobenzaldehyde, Nitrile, TBHP / Quinidine-derived catalyst(S)-Clopidogrel (α-aryl ester)~61% (Overall)~62%One-pot operational simplicity; cooperative H-bonding[4].
Pd-Catalyzed α-Arylation Chiral Ni(II) glycinate, Aryl bromides / Pd catalystOptically pure arylglycines>80%>99% (after hydrolysis)Excellent diastereoselectivity (>20/1 dr); reusable chiral ligand[2].
Experimental Protocol: Pd-Catalyzed Asymmetric Three-Component Synthesis

To ensure a self-validating and reproducible system, the following protocol details the synthesis of N-sulfonyl α-arylglycine esters.

Causality & Experimental Choices:

  • Solvent Selection: Protic solvents (MeOH, EtOH, water) completely inhibit product formation or destroy enantioselectivity. Anhydrous THF is mandatory because moisture accelerates the degradation of the highly reactive in situ generated imine intermediate[3].

  • Temperature Control: The reaction must be strictly maintained at 40°C. Lower temperatures increase enantioselectivity but severely depress yield, whereas higher temperatures promote the racemic background reaction, eroding the ee[3].

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 (5 mol%) and the selected chiral ligand (e.g., a chiral bioxazole derivative, 6 mol%). Dissolve in 1.0 mL of anhydrous THF and stir at room temperature for 30 minutes to ensure complete pre-catalyst formation.

  • Imine Generation: To the catalyst solution, add the sulfonamide (1.0 equiv) and the glyoxylic acid ester (1.2 equiv). Stir for 15 minutes. The condensation of these two components generates the highly electrophilic N-sulfonyl imine intermediate in situ.

  • Aryl Transfer: Add the arylboronic acid (1.5 equiv) to the reaction mixture. The excess boronic acid compensates for potential protodeboronation side reactions.

  • Incubation: Seal the tube and heat the mixture to precisely 40°C in a reaction block for 16-24 hours.

  • Reaction Validation (Self-Validating Step): Monitor the consumption of the sulfonamide via TLC (Hexanes/EtOAc). Once consumed, quench the reaction with saturated aqueous NaHCO3 to halt any further background reactivity.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the α-aryl amino acid ester.

  • Stereochemical Verification: Determine the enantiomeric ratio using chiral HPLC against a racemic standard synthesized without the chiral ligand to definitively validate the asymmetric induction.

ExpWorkflow Step1 1. Reagent Preparation (Glyoxylate, Sulfonamide, Arylboronic Acid) Step3 3. Three-Component Coupling (Strictly 40°C, Argon Atmosphere) Step1->Step3 Step2 2. Catalyst Activation (Pd(OAc)2 + Chiral Ligand in Dry THF) Step2->Step3 Step4 4. Reaction Validation (TLC Monitoring & Aqueous Quench) Step3->Step4 Step5 5. Isolation & Verification (Chromatography & Chiral HPLC) Step4->Step5

Step-by-step workflow for the Pd-catalyzed asymmetric synthesis of α-aryl amino acid esters.

Application Workflow: Integration into Peptidomimetics & Drug Development

Once synthesized, the N-protected α-aryl amino acid esters are primed for integration into drug discovery pipelines. For peptidomimetic applications, the ester group is typically hydrolyzed to the free acid, and the N-sulfonyl or N-Boc group is cleaved to yield the free amine.

The incorporation of these unnatural bulky amino acids into cyclopeptides has been shown to create highly constrained structural motifs. These constrained geometries are not only resistant to proteolysis but also serve as excellent chiral selectors and highly specific receptor antagonists 6[6]. In industrial applications, the modular nature of these esters allows for rapid structure-activity relationship (SAR) screening. By systematically varying the electronic and steric properties of the aryl ring (e.g., substituting electron-withdrawing halogens or electron-donating methoxy groups), medicinal chemists can precisely tune the lipophilicity and target affinity of the resulting drug candidate.

Conclusion

The strategic application of novel α-aryl amino acid esters represents a paradigm shift in the design of metabolically stable, high-affinity therapeutics. By mastering the delicate balance of catalytic asymmetric synthesis—specifically mitigating the racemic background reaction through rigorous environmental control and catalyst design—researchers can unlock a vast chemical space. As the pharmaceutical industry continues to blur the lines between small molecules and biologics, these privileged chiral building blocks will remain at the forefront of innovative drug discovery.

References

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. National Library of Medicine (PMC).3

  • One-Pot Catalytic Synthesis of Optically Active Drug (S)-Clopidogrel. ResearchGate.4

  • Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate. ACS Publications.2

  • Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. ACS Publications.5

  • Chemo- and Stereoselective Transition-Metal-Free Amination of Amides with Azides. ACS Publications.1

  • Design and scalable synthesis of new chiral selectors. Part 1: Synthesis and characterization of a new constrained cyclopeptide from unnatural bulky amino acids. ResearchGate.6

Sources

Methodological & Application

Application Note: Advanced N-Protection Strategies for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a sterically hindered, unnatural amino acid derivative (a substituted phenylglycine methyl ester) critical for synthesizing advanced peptidomimetics and small-molecule active pharmaceutical ingredients (APIs)[1]. To utilize this building block in sequential coupling or alkylation reactions, the primary amine must be selectively masked. However, protecting this specific substrate presents a severe synthetic challenge: the high propensity for α-carbon epimerization (racemization). This guide provides field-proven, causality-driven protocols for installing tert-butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) groups while strictly preserving the stereointegrity of the chiral center.

Mechanistic Insights: The Epimerization Challenge

In phenylglycine derivatives, the α-proton is flanked by an electron-withdrawing ester carbonyl and an aromatic ring (3,5-dimethylphenyl). This dual stabilization makes the α-proton exceptionally acidic compared to standard aliphatic amino acids[2].

When exposed to strong bases (e.g., Triethylamine, NaOH) or elevated temperatures during standard N-protection, the substrate readily deprotonates to form a resonance-stabilized enolate. Upon reprotonation, the stereocenter is scrambled, leading to rapid racemization[3]. To mitigate this, our protocols enforce strict causality-driven choices:

  • Base Selection : Weak inorganic bases (e.g., NaHCO₃) are prioritized. They provide sufficient alkalinity (pH 8–9) to keep the amine in its nucleophilic free-base form without triggering α-deprotonation[4].

  • Reagent Selection : For Fmoc protection, Fmoc-OSu (N-hydroxysuccinimide ester) is strictly used instead of Fmoc-Cl. Fmoc-Cl generates HCl, requiring stronger or excess base to neutralize, which inadvertently catalyzes epimerization[5].

  • Thermal Control : Reactions are initiated at 0–5 °C to kinetically favor the N-acylation pathway over the enolization pathway[4].

MechanisticPathway A Methyl 2-amino-2- (3,5-dimethylphenyl)acetate (Chiral Starting Material) B N-Protected Derivative (Stereocenter Preserved) A->B Mild Base (NaHCO3) Fmoc-OSu / Boc2O 0-25°C C Enolate Intermediate (Loss of Stereocenter) A->C Strong Base (Et3N/NaOH) High Temperature D Racemized Product (Epimeric Mixture) C->D Protonation

Mild N-protection preserves stereointegrity; harsh bases cause enolization and racemization.

Comparative N-Protection Strategies

The table below summarizes the quantitative and qualitative parameters for selecting the appropriate protecting group for phenylglycine derivatives.

Protecting GroupReagentOptimal BaseSolvent SystemDeprotection ConditionsEpimerization Risk
Boc Boc₂ONaHCO₃THF / H₂OMild Acid (TFA or HCl)Low (if pH < 9)
Fmoc Fmoc-OSuNaHCO₃ or Na₂CO₃Dioxane / H₂OMild Base (20% Piperidine)Moderate (Requires strict thermal control)
Cbz Cbz-ClNa₂CO₃Acetone / H₂OHydrogenolysis (H₂ / Pd/C)High (Cl⁻ byproduct requires more base)

Experimental Protocols

ProtocolWorkflow Step1 1. Dissolution (Substrate + Solvent) Step2 2. Base Addition (pH Control 8-9) Step1->Step2 Step3 3. Reagent Addition (Boc2O / Fmoc-OSu) Step2->Step3 Step4 4. Reaction Monitoring (TLC / HPLC) Step3->Step4 Step5 5. Workup & Extraction (Aqueous Wash) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the stereoretentive N-protection of amino acid esters.

Protocol A: Stereoretentive N-Boc Protection

Objective : Install a tert-butyloxycarbonyl (Boc) group using mild conditions to yield Methyl 2-(tert-butoxycarbonylamino)-2-(3,5-dimethylphenyl)acetate[6]. Materials : Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaHCO₃ (2.0 eq), THF/H₂O (1:1 v/v).

  • Dissolution : Dissolve the amino ester in THF (approx. 5 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Base Addition : Add an aqueous solution of NaHCO₃ (2.0 eq in 5 mL H₂O) dropwise to the stirring THF solution.

    • Causality: NaHCO₃ buffers the reaction at ~pH 8, ensuring the amine is nucleophilic while protecting the labile α-proton from abstraction.

  • Reagent Addition : Dissolve Boc₂O (1.1 eq) in a minimal volume of THF and add dropwise over 15 minutes to control the exotherm.

  • Reaction & Validation : Allow the mixture to warm to room temperature gradually. Stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material amine will stain purple/red with Ninhydrin, whereas the Boc-protected product will not stain, visually confirming amine consumption[6].

  • Workup : Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% citric acid (to remove unreacted trace amine), brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure Boc-protected ester.

Protocol B: Stereoretentive N-Fmoc Protection

Objective : Install a Fluorenylmethyloxycarbonyl (Fmoc) group for orthogonal peptide synthesis strategies[4]. Materials : Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (1.0 eq), Fmoc-OSu (1.05 eq), NaHCO₃ (1.5 eq), 1,4-Dioxane/H₂O (1:1 v/v).

  • Dissolution : Suspend the amino ester and NaHCO₃ in a 1:1 mixture of 1,4-Dioxane and water. Cool strictly to 0–5 °C.

  • Reagent Addition : Slowly add a solution of Fmoc-OSu (1.05 eq) in Dioxane dropwise over 30 minutes with vigorous stirring.

    • Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent harsh acidic byproducts (HCl) and avoid the need for strong bases, directly suppressing the epimerization pathway[4].

  • Reaction : Maintain stirring at 0–5 °C for 1 hour, then allow it to reach ambient temperature. Stir for an additional 2–4 hours.

  • Workup & Validation : Acidify the mixture to pH ~3 using 1M HCl (add carefully to avoid ester hydrolysis) and extract with Ethyl Acetate.

    • Self-Validation Check: Use pH paper to confirm pH 3; this ensures the unreacted NaHCO₃ is neutralized and the product partitions entirely into the organic phase without forming emulsions.

  • Washing : Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography to isolate the Fmoc-protected derivative[5].

Analytical Validation

To ensure the protocol's success and the trustworthiness of the synthesized building block, two analytical checks are mandatory post-purification:

  • Stereointegrity Check : Chiral HPLC must be performed comparing the starting material and the protected product. Phenylglycine derivatives require strict monitoring to ensure enantiomeric excess (ee) remains >98%[3].

  • Structural Confirmation : ¹H-NMR must confirm the presence of the protecting group (e.g., a sharp 9H singlet at ~1.4 ppm for the Boc group) and the intact methyl ester (3H singlet at ~3.7 ppm)[6].

References[1] Title: Methyl 2-amino-2-(3,5-dimethylphenyl)acetate | Source: Guidechem | URL: Link[4] Title: Fmoc-Phe-OSu | 101214-43-1 | Source: Benchchem | URL: Link[5] Title: Buy Fmoc-2,5-dihydro-d-phenylglycine | 1217852-98-6 | Source: Smolecule | URL: Link[6] Title: Methyl N-Boc-2-amino-5-bromopentanoate | Source: Benchchem | URL: Link[3] Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures | Source: ChemRxiv | URL: Link[2] Title: A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H | Source: Organic & Biomolecular Chemistry (RSC) | URL: Link

Sources

Application Note: Deprotection Strategies for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule Class: Unnatural α -Aryl Amino Acid Ester (Phenylglycine Derivative)

Introduction & Mechanistic Context

The synthesis and modification of unnatural amino acids are foundational to modern peptide-based drug discovery. Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a highly substituted phenylglycine derivative. In synthetic workflows, the methyl ester serves as a transient protecting group for the C-terminus, which must eventually be cleaved to yield the free carboxylic acid: 2-amino-2-(3,5-dimethylphenyl)acetic acid.

The Mechanistic Challenge: Deprotecting the methyl ester of a phenylglycine derivative presents a unique stereochemical challenge. The α -proton is highly activated because it is situated in a benzylic position and is flanked by both an electron-withdrawing ester and an amine group. Under standard alkaline saponification conditions (e.g., NaOH or KOH in water), this proton is easily abstracted. This leads to the formation of a planar enolate intermediate, resulting in rapid epimerization/racemization of the stereocenter[1][2].

Consequently, the choice of deprotection protocol cannot be arbitrary; it must be dictated by the enantiomeric purity requirements of the downstream Active Pharmaceutical Ingredient (API).

Mechanism Ester Methyl Ester (Chiral) Enolate Enolate Intermediate (Achiral) Ester->Enolate Base (OH-) alpha-deprotonation ChiralAcid Chiral Carboxylic Acid (Retained ee) Ester->ChiralAcid Acid/Enzyme Direct Hydrolysis Racemic Racemic Product (Loss of ee) Enolate->Racemic H2O Re-protonation

Mechanistic divergence during ester hydrolysis highlighting the base-catalyzed racemization pathway.

Comparative Deprotection Strategies

To provide a self-validating framework for your synthesis, the quantitative metrics of the three primary deprotection methodologies are summarized below.

MethodologyReagents / CatalystOperating TempReaction TimeExpected Yieldee PreservationOptimal Use Case
Mild Alkaline LiOH (3 eq), THF/H₂O0 °C to 25 °C1–3 hours>90%Poor Racemic starting materials; achiral workflows.
Acid-Catalyzed 6M HCl (aq)90 °C (Reflux)12–24 hours80–85%Good Cost-effective scale-up requiring ee retention.
Enzymatic Novozym 435, Buffer30 °C24 hours>95%Excellent High-value, strictly enantiopure API development.

Experimental Workflows & Decision Matrix

Workflow Start Methyl 2-amino-2-(3,5-dimethylphenyl)acetate Decision Is enantiomeric purity critical? Start->Decision Base Protocol A: LiOH (Fast, Racemization risk) Decision->Base No (Racemic SM) Acid Protocol B: HCl (Slower, Retains ee) Decision->Acid Yes (Cost-effective) Enzyme Protocol C: Novozym 435 (Mild, Enantioselective) Decision->Enzyme Yes (High precision) Workup1 pH Adjustment & Extraction Base->Workup1 Workup2 Lyophilization Acid->Workup2 Enzyme->Workup1 End 2-amino-2-(3,5-dimethylphenyl)acetic acid Workup1->End Workup2->End

Decision matrix and workflow for the deprotection of phenylglycine methyl ester derivatives.

Detailed Experimental Protocols

Protocol A: Mild Alkaline Hydrolysis (LiOH)

Causality: Lithium hydroxide is preferred over sodium or potassium hydroxide because the lithium cation weakly coordinates with the amino acid functionalities, improving solubility in mixed aqueous/organic systems and mildly accelerating the nucleophilic attack of the hydroxide ion[3]. This method is rapid but should only be used if the starting material is racemic or if stereochemical erosion is acceptable[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate in a 3:1 mixture of THF and deionized water (approx. 10 mL/mmol).

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 3.0 equivalents of LiOH·H₂O. Note: Cooling mitigates the initial kinetic rate of α -deprotonation relative to ester hydrolysis.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain). The reaction typically reaches completion within 1–2 hours.

  • Workup (Self-Validation): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5–6.0) using 1M HCl.

  • Isolation: The zwitterionic 2-amino-2-(3,5-dimethylphenyl)acetic acid will precipitate. Filter the white solid, wash with cold water, and dry in vacuo.

Protocol B: Acid-Catalyzed Hydrolysis

Causality: By utilizing strong aqueous acid, the primary amine is immediately protonated to form an ammonium salt. This positive charge inductively destabilizes the formation of any adjacent carbocation or enolate, effectively locking the stereocenter and preventing base-driven racemization.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of the methyl ester in 6M aqueous HCl (15 mL/mmol).

  • Hydrolysis: Equip the flask with a reflux condenser and heat to 90 °C. The suspension will gradually become a homogeneous solution as the ester hydrolyzes to the more soluble hydrochloride salt.

  • Reaction Monitoring: Stir for 12–24 hours. Verify completion via LC-MS (monitoring the disappearance of the M+1 194 m/z ester peak and appearance of the M+1 180 m/z acid peak).

  • Isolation: Cool to room temperature. Wash the aqueous layer once with diethyl ether to remove non-polar impurities.

  • Lyophilization: Freeze the aqueous layer and lyophilize to yield 2-amino-2-(3,5-dimethylphenyl)acetic acid hydrochloride as a crystalline solid.

Protocol C: Enzymatic Hydrolysis (Novozym 435)

Causality:Candida antarctica lipase B (Novozym 435) is an immobilized enzyme that exhibits exceptional enantioselectivity and hydrolytic efficiency for phenylglycine methyl esters[4][5]. Because the reaction occurs at a neutral pH, the thermodynamic driving force for enolization is completely eliminated, ensuring 100% retention of enantiomeric excess (ee).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted to pH 7.2.

  • Reaction Setup: Dissolve the methyl ester in a minimal amount of co-solvent (e.g., 10% v/v DMSO or tert-butanol) to aid solubility, then dilute with the phosphate buffer (final concentration ~50 mM).

  • Catalyst Addition: Add Novozym 435 beads (approx. 10–20% w/w relative to the substrate).

  • Incubation: Place the reaction vessel in an orbital shaker at 30 °C and 150 rpm.

  • Monitoring & Workup: After 24 hours, confirm completion via chiral HPLC. Filter the reaction mixture to recover the immobilized enzyme beads (which can be washed and reused).

  • Isolation: Adjust the filtrate to the isoelectric point (pH ~5.5) to precipitate the enantiopure free amino acid, or apply the filtrate to a strongly acidic cation exchange resin (e.g., Dowex 50WX8) for purification.

References

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry National Institute of Informatics (NII)[Link]

  • Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems PubMed (NIH)[Link]

  • De-esterification of amino acid esters ResearchGate[Link]

  • Enzymatic synthesis of cephalexin in aqueous two-phase systems ResearchGate[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Application Note: Optimized Purification Strategies for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The purification of unnatural amino acid derivatives is a critical bottleneck in early-stage drug development and synthetic scaling. Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS: 338731-77-4) is a highly valuable phenylglycine derivative with a molecular weight of 193.24 g/mol [1]. Structurally, it features a lipophilic 3,5-dimethylphenyl ring, a hydrolytically sensitive methyl ester, and a basic primary amine.

Isolating this compound from crude reaction mixtures via standard normal-phase column chromatography presents a significant challenge. The primary amine group exhibits strong hydrogen bonding and acid-base interactions with the stationary phase, necessitating specific chromatographic interventions to prevent product loss and ensure high purity.

Mechanistic Insights: The Silanol-Amine Interaction

The fundamental challenge in purifying basic amines on standard silica gel (SiO₂) lies in the surface chemistry of the stationary phase. Bare silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). When Methyl 2-amino-2-(3,5-dimethylphenyl)acetate travels through the column, the basic primary amine interacts with these acidic sites[2].

This creates a mixed-mode retention mechanism :

  • Partitioning: Normal interaction between the analyte and the solvent/silica interface.

  • Ion-Exchange/Chemisorption: The protonation of the amine by the silanol groups leads to irreversible adsorption or severe peak tailing.

To circumvent this, chemists must either dynamically modify the mobile phase to mask the silanols or utilize a pre-modified stationary phase.

Workflow Visualization

The following decision tree and workflow dictate the optimal purification path based on resource availability and throughput requirements.

Workflow Start Crude Methyl 2-amino-2- (3,5-dimethylphenyl)acetate TLC TLC Method Development (Evaluate Rf with & w/o TEA) Start->TLC Decision Stationary Phase Selection TLC->Decision PathA Standard Silica Gel (60 Å, 230-400 mesh) Decision->PathA Cost-effective PathB Amine-Functionalized Silica Gel Decision->PathB High-throughput PrepA Pre-treat column with 1-5% TEA in Eluent PathA->PrepA PrepB No modifier needed. Equilibrate with Eluent PathB->PrepB Load Dry Loading via Rotary Evaporation PrepA->Load PrepB->Load Elute Isocratic or Gradient Elution Load->Elute Fractions Fraction Collection & TLC Analysis Elute->Fractions Evap Solvent Evaporation (Co-evaporate TEA if used) Fractions->Evap Pure Purified Amino Ester Evap->Pure

Step-by-step chromatographic workflow for amino ester purification.

Self-Validating Experimental Protocols

Protocol A: Standard Silica Gel with Triethylamine (TEA) Modification

This method is highly cost-effective and utilizes standard laboratory consumables. By "spiking" the eluent with 1-5% TEA, the basic modifier competitively binds to the acidic silanol groups, allowing the amino ester to elute as a sharp, well-defined band[3].

Step 1: 2D-TLC Validation (System Self-Check) Before running the column, perform a 2-Dimensional TLC. Spot the crude mixture on a silica plate pre-treated with 1% TEA. Run the plate in Hexane/EtOAc (e.g., 70:30). Let it dry completely, rotate the plate 90°, and run it again. Causality: If the compound spot falls perfectly on the diagonal, it is stable. If it falls below the diagonal, the ester is hydrolyzing or irreversibly binding, dictating an immediate switch to Protocol B.

Step 2: Column Pre-Treatment

  • Slurry-pack standard silica gel (60 Å, 230-400 mesh) using Hexane containing 1% (v/v) TEA.

  • Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked mobile phase. Validation Checkpoint: Collect a drop of the eluent from the stopcock and test it with pH paper. It must test basic. If it is neutral, the silica has not been fully saturated, and loading the sample now will result in the leading edge of your product being consumed to neutralize the remaining silica[2].

Step 3: Dry Loading

  • Dissolve the crude Methyl 2-amino-2-(3,5-dimethylphenyl)acetate in a minimal amount of dichloromethane (DCM).

  • Add bare silica gel (approx. 2-3x the mass of the crude).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Load this evenly onto the column bed.

Step 4: Elution and Evaporation Elute using the predetermined Hexane/EtOAc + 1% TEA gradient. Critical Evaporation Note: TEA (b.p. 89°C) is difficult to remove completely and can form salts during concentration, shifting the stoichiometric equilibrium of the isolated product[4]. To ensure complete removal without heating the bath above 40°C (which risks ester degradation), co-evaporate the pooled fractions with toluene (2 x 10 mL) under high vacuum.

Protocol B: Amine-Functionalized Silica Gel (High-Throughput)

For sensitive compounds or high-throughput environments, amine-functionalized silica gel (e.g., RediSep Amine) is superior. The stationary phase is covalently bonded with propylamine groups, creating a permanently basic surface that eliminates the need for TEA spiking entirely[5].

Step 1: Equilibration Equilibrate the amine-functionalized column with 3 CV of unspiked Hexane. No basic modifiers are required, preventing downstream contamination.

Step 2: Loading Causality: Do not dry-load using standard acidic silica, as this will trap the amine at the top of the column. Instead, dry-load using amine-functionalized silica or utilize a liquid injection if the sample is highly soluble in the starting mobile phase.

Step 3: Elution Elute using a standard Hexane/EtOAc gradient. Because the stationary phase is less polar than bare silica, the amino ester will elute faster; adjust the gradient to start at a lower polarity (e.g., 90:10 Hexane/EtOAc) compared to Protocol A.

Quantitative Data & Method Comparison

Table 1: Comparative Chromatographic Parameters
ParameterProtocol A (Standard Silica + TEA)Protocol B (Amine-Functionalized Silica)
Stationary Phase Bare Silica (Si-OH)Propylamine-bonded Silica (Si-R-NH₂)
Mobile Phase Hexane / EtOAc + 1-5% TEAHexane / EtOAc (No additives)
Typical Rf (Target) 0.25 - 0.350.40 - 0.50 (Elutes faster)
Loading Capacity 1-2% of silica massUp to 10% of silica mass
Post-Run Processing Requires high-vac/toluene co-evaporationStandard rotary evaporation
Ester Hydrolysis Risk Moderate (if water is present with TEA)Very Low
Table 2: Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Severe Peak Tailing / Streaking Incomplete saturation of silanol groups.Increase TEA to 3-5% during column conditioning, or switch to Amine-silica.
Product Mass is Higher than Expected TEA·HCl or TEA salt contamination[4].Dissolve in minimal DCM, wash with sat. aq. NaHCO₃, dry over Na₂SO₄, and re-concentrate.
Loss of Ester (Byproduct Formation) Base-catalyzed hydrolysis due to wet solvents.Ensure Hexane and EtOAc are anhydrous; minimize time the compound spends in TEA solution.

References

  • Guidechem.Methyl 2-amino-2-(3,5-dimethylphenyl)acetate 338731-77-4 wiki.
  • Benchchem.Application Note: A Guide to the Purification of Perylen-1-amine by Column Chromatography.
  • Teledyne ISCO.Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
  • Organic Syntheses.Dry silica gel - Organic Syntheses Procedure.
  • NIH / PMC.The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note.

Sources

Application Notes and Protocols for Amide Bond Formation with α-Amino Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Amide Bond in Modern Science

The formation of an amide bond is arguably one of the most critical reactions in synthetic chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] When the amine component is an α-amino ester, this reaction becomes the cornerstone of peptide synthesis and the creation of complex peptidomimetics.[2] While fundamentally a condensation reaction, the coupling of a carboxylic acid with an α-amino ester is a nuanced process. The ester moiety, while seemingly innocuous, introduces specific challenges that demand carefully optimized conditions to ensure high yields and, most critically, to preserve the stereochemical integrity of the chiral center.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key principles, reaction conditions, and detailed protocols for successfully forming amide bonds with α-amino esters. We will delve into the causality behind experimental choices, offering not just procedures, but a framework for rational decision-making at the bench.

The Unique Challenges of α-Amino Ester Coupling

Coupling reactions involving α-amino esters require careful consideration of two primary challenges: the inherent nucleophilicity of the amine and the propensity for side reactions related to the ester group and the adjacent chiral center.

  • Reduced Nucleophilicity: While still reactive, the amino group of an α-amino ester can be slightly less nucleophilic than that of a free amino acid due to the electron-withdrawing effect of the adjacent ester functionality. This can lead to sluggish reactions if the carboxylic acid is not sufficiently activated.[4]

  • Epimerization: The acidic proton on the α-carbon is susceptible to abstraction under basic conditions, especially after the carboxyl group of the coupling partner has been activated. This can lead to racemization or epimerization, a catastrophic outcome in the synthesis of stereochemically pure molecules.[5][6]

  • Diketopiperazine (DKP) Formation: A particularly notorious side reaction occurs after the formation of a dipeptide ester. The newly deprotected N-terminal amine can undergo an intramolecular cyclization, attacking the ester carbonyl to form a stable six-membered diketopiperazine ring. This cleaves the desired peptide from its support (in SPPS) or consumes it in solution-phase synthesis, often leading to significantly reduced yields.[1][7] This is especially prevalent when proline is the second amino acid in the sequence.[8]

The Mechanism of Amide Bond Formation and Epimerization

Understanding the underlying mechanisms is crucial for troubleshooting and optimization. The majority of modern coupling methods proceed by activating the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amino group of the α-amino ester.

dot digraph "Mechanism_of_Amide_Bond_Formation" { graph [fontname="Arial", fontsize=12, label="General Mechanism of Carbodiimide-Mediated Amide Coupling", labelloc=t, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} caption [label="Carbodiimide-mediated amide bond formation workflow.", shape=plaintext, fontsize=10];

The key to minimizing epimerization is to use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives rapidly convert the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester. This active ester is less prone to inducing epimerization via the oxazolone pathway.[9]

dot digraph "Epimerization_Pathways" { graph [fontname="Arial", fontsize=12, label="Key Epimerization Pathways in Amide Coupling", labelloc=t, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} caption [label="Mechanisms of epimerization during amide bond formation.", shape=plaintext, fontsize=10];

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical parameter. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. The selection depends on the steric hindrance of the substrates, the sensitivity to epimerization, cost, and ease of workup.[10]

Reagent Class Examples Mechanism of Action Advantages Disadvantages Best For...
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[11]Cost-effective; EDC and its urea byproduct are water-soluble, simplifying workup.[11]High risk of epimerization without additives; DCC byproduct is often insoluble and difficult to remove.[11]Routine, large-scale syntheses where cost is a primary driver and epimerization risk is moderate.
Phosphonium Salts PyBOP, PyAOPForms an active OBt or OAt ester.Highly effective for sterically hindered couplings; low epimerization risk.[10]Can be more expensive; byproducts can complicate purification.Difficult couplings, substrates prone to epimerization, and preserving stereochemistry is paramount.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForms a highly reactive OAt or OBt active ester.[10]Very fast reaction times; high coupling efficiency; excellent for hindered amino acids.[4][10]Most expensive class; can cause guanidinylation of the free amine if pre-activation is not handled correctly.[9]High-throughput synthesis, challenging sequences, and when speed and efficiency are critical.

Field-Proven Experimental Protocols

The following protocols are designed for solution-phase synthesis and have been optimized for coupling N-protected amino acids with α-amino ester hydrochlorides.

Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)

This method is a reliable and cost-effective standard for many applications. The use of HOBt is critical to suppress epimerization.[2]

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • α-Amino ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA, or N-Methylmorpholine, NMM)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.), the α-amino ester hydrochloride (1.05 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amino acid).

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add the tertiary amine base (DIPEA, 1.1 eq. if using an amine hydrochloride salt) dropwise. Stir for 10-15 minutes. Note: NMM is a weaker base and can sometimes lead to less epimerization than DIPEA.[5]

  • Activation & Coupling: Add EDC·HCl (1.1 eq.) to the cold mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: HATU Mediated Coupling (High-Efficiency, Rapid Method)

HATU is one of the most effective coupling reagents, especially for hindered substrates, providing high yields and fast reaction times with minimal epimerization.[12]

Materials:

  • N-protected amino acid

  • α-Amino ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous, non-nucleophilic hindered base (e.g., DIPEA or 2,4,6-Collidine)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • Pre-activation (Critical Step): In a separate dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add the hindered base (e.g., DIPEA, 2.0 eq.) to this mixture. Stir at room temperature for 5-10 minutes. The solution should become slightly yellow, indicating the formation of the active OAt-ester. Causality: Pre-activation ensures the reactive species is formed before the nucleophile is introduced, which can prevent a side reaction where HATU reacts directly with the amino ester.

  • Coupling: In the main reaction flask, dissolve the α-amino ester hydrochloride (1.05 eq.) in a minimal amount of DMF and add the hindered base (1.1 eq.) to liberate the free amine.

  • Addition: Add the pre-activated acid solution dropwise to the free amine solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Note: Multiple washes may be needed to completely remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} caption [label="A logical workflow for troubleshooting common issues.", shape=plaintext, fontsize=10];

Conclusion

The formation of an amide bond with an α-amino ester is a reaction of profound importance, enabling progress across numerous scientific disciplines. Success hinges on a deep understanding of the underlying mechanisms of both bond formation and potential side reactions. By carefully selecting coupling reagents, additives, and reaction conditions based on the specific substrates involved, researchers can confidently and efficiently synthesize their target molecules while maintaining absolute control over stereochemical purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for both routine and challenging coupling reactions, empowering scientists to navigate this critical chemical transformation with expertise.

References

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Available at: [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. Available at: [Link]

  • Poisbeau, C., & Le Grel, P. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323–325. Available at: [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 2299-2305. Available at: [Link]

  • ResearchGate. (2026). A Mild and Efficient Method for Racemization of α-Amino Esters. Available at: [Link]

  • Pérez-Venegas, M., et al. (2016). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry, 18(3), 723-731. Available at: [Link]

  • Zhang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46949-46957. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Wipf, P., & Venkatraman, S. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 61(23), 8004–8005. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Halab, L., & Lubell, W. D. (2008). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society, 130(42), 13964–13965. Available at: [Link]

  • Torres, J. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877. Available at: [Link]

  • ResearchGate. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available at: [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]

  • Wang, Y., et al. (2005). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 48(19), 6078–6087. Available at: [Link]

  • ResearchGate. (2010). Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures. Available at: [Link]

  • Veillard, R., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry, 87(18), 12101–12113. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Thieme. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Available at: [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Available at: [Link]

  • Kent, S. B. H., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-188.
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

Application Note: Chiral Resolution Strategies for Racemic Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Rationale

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a sterically hindered, unnatural phenylglycine derivative. It serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized peptidomimetics and targeted therapeutics. Because the two enantiomers of an API often exhibit vastly different pharmacodynamic and pharmacokinetic profiles, obtaining enantiopure intermediates is a strict regulatory and scientific requirement.

This application note details two orthogonal, self-validating methodologies for the chiral resolution of this racemic ester:

  • Enzymatic Kinetic Resolution (EKR) via Subtilisin-catalyzed stereoselective hydrolysis.

  • Classical Diastereomeric Salt Resolution (DSR) using (+)-Tartaric acid.

By providing two distinct pathways, researchers can select the optimal protocol based on their target enantiomer, scale-up requirements, and available infrastructure.

Method A: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality

Proteases such as Subtilisin (e.g., Alcalase) exhibit profound stereoselectivity toward the (S)-enantiomer (L-configuration) of amino acid esters. When racemic Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is subjected to Subtilisin in a controlled aqueous/organic biphasic system, the enzyme selectively hydrolyzes the ester bond of the (S)-enantiomer, yielding the water-soluble (S)-amino acid. The (R)-enantiomer remains unreacted as a lipophilic ester.

The 3,5-dimethylphenyl moiety renders this substrate highly lipophilic. Therefore, a co-solvent (DMSO) is necessary to ensure substrate bioavailability at the enzyme's active site. This reaction creates a self-validating separation system where the chemical conversion directly dictates physical isolation: the dramatic shift in physicochemical properties (acid vs. ester) allows for simple liquid-liquid extraction .

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10.0 g (approx. 51.7 mmol) of racemic Methyl 2-amino-2-(3,5-dimethylphenyl)acetate in 20 mL of dimethyl sulfoxide (DMSO).

  • Buffer Equilibration: Prepare 100 mL of 0.1 M sodium phosphate buffer. Adjust the pH to exactly 7.8 using 1 N NaOH. Critical Insight: Maintaining pH 7.8 is essential to maximize Subtilisin activity while preventing spontaneous, non-enzymatic alkaline hydrolysis of the ester.

  • Enzyme Addition: Add 1.0 g of Subtilisin Carlsberg (or Alcalase CLEA) to the buffer solution. Stir gently at 25°C.

  • Reaction Execution: Introduce the substrate solution dropwise into the buffered enzyme mixture. Maintain the temperature at 25–30°C. Monitor the pH continuously; as the (S)-ester hydrolyzes to the (S)-acid, the pH will drop. Use an autotitrator to add 1 N NaOH, keeping the pH strictly at 7.8.

  • Termination & Extraction: Once exactly 0.5 equivalents of NaOH (approx. 25.8 mL) have been consumed (typically 12–18 hours), the reaction is complete. Extract the mixture with ethyl acetate (3 × 50 mL).

    • Organic Phase: Contains the unreacted (R)-Methyl 2-amino-2-(3,5-dimethylphenyl)acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Aqueous Phase: Contains the (S)-2-amino-2-(3,5-dimethylphenyl)acetic acid. Adjust pH to the isoelectric point (approx. pH 6.0) using 1 N HCl to precipitate the amino acid, then filter and dry.

EKR Racemate Racemic Methyl 2-amino-2- (3,5-dimethylphenyl)acetate Enzyme Subtilisin (Alcalase) pH 7.8 Buffer / 25°C Racemate->Enzyme Products Reaction Mixture (S)-Acid + (R)-Ester Enzyme->Products Separation Aqueous/Organic Extraction Products->Separation SAcid (S)-2-amino-2- (3,5-dimethylphenyl)acetic acid (Aqueous Phase) Separation->SAcid REster (R)-Methyl 2-amino-2- (3,5-dimethylphenyl)acetate (Organic Phase) Separation->REster

Fig 1: Enzymatic Kinetic Resolution workflow using Subtilisin.

Method B: Classical Diastereomeric Salt Resolution (DSR)

Mechanistic Causality

Classical resolution relies on the formation of diastereomeric salts with distinct solubility profiles. (+)-Tartaric acid is a highly effective resolving agent for phenylglycine esters because its rigid, chiral backbone forms a dense, highly crystalline hydrogen-bonded network specifically with the (R)-enantiomer of the amino ester. By utilizing a solvent system like methanol, the (R)-ester (+)-hemitartrate salt selectively precipitates out of solution, while the (S)-ester salt remains dissolved in the mother liquor .

Step-by-Step Protocol
  • Salt Formation: Dissolve 10.0 g (51.7 mmol) of racemic Methyl 2-amino-2-(3,5-dimethylphenyl)acetate in 50 mL of methanol. In a separate flask, dissolve 7.76 g (51.7 mmol, 1.0 eq) of (+)-Tartaric acid in 50 mL of methanol.

  • Crystallization: Heat both solutions to 50°C. Slowly add the ester solution to the tartaric acid solution under continuous stirring. Critical Insight: Seed the solution with a few crystals of pure (R)-ester (+)-hemitartrate (if available) to prevent supersaturation and ensure high enantiomeric purity of the initial precipitate.

  • Cooling & Isolation: Allow the mixture to cool slowly to 20°C over 4 hours, then chill to 4°C overnight. Filter the resulting white needle-like crystals. Wash the filter cake with a minimal amount of cold methanol (10 mL).

  • Recrystallization: To achieve >99% ee, recrystallize the collected salt from a 2:1 mixture of methanol and 1,2-dichloroethane.

  • Free Basing: Suspend the purified diastereomeric salt in 50 mL of water. Add saturated aqueous NaHCO₃ until the pH reaches 8.5. Extract the liberated (R)-ester with dichloromethane (3 × 40 mL). Dry the combined organic layers over MgSO₄ and evaporate to yield pure (R)-Methyl 2-amino-2-(3,5-dimethylphenyl)acetate.

DSR Racemate Racemic Ester Mix Diastereomeric Salt Mixture Racemate->Mix Acid (+)-Tartaric Acid in Methanol Acid->Mix Cryst Selective Crystallization (Cooling to 20°C) Mix->Cryst DSalt (R)-Ester (+)-Hemitartrate (Solid Precipitate) Cryst->DSalt ML (S)-Ester (+)-Hemitartrate (Mother Liquor) Cryst->ML Base Base Treatment (NaHCO3) DSalt->Base PureR Pure (R)-Ester Base->PureR

Fig 2: Classical Diastereomeric Salt Resolution using (+)-Tartaric Acid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the resolution, the enantiomeric excess (ee) must be validated using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 210 nm). The table below summarizes the expected outcomes of both methodologies.

Table 1: Comparison of Resolution Methodologies

ParameterEnzymatic Kinetic Resolution (EKR)Diastereomeric Salt Resolution (DSR)
Target Enantiomer (S)-Acid and (R)-Ester(R)-Ester
Resolving Agent Subtilisin (Alcalase)(+)-Tartaric Acid
Theoretical Yield 50% (per enantiomer)50% (for the target (R)-enantiomer)
Practical Yield 45 - 48%35 - 42% (after recrystallization)
Enantiomeric Purity (ee) > 98%> 99% (post-recrystallization)
Scalability High (Aqueous/Mild conditions)Very High (Standard crystallization)
Primary Advantage Simultaneous isolation of both enantiomersCost-effective, simple equipment

References

  • Title: US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins Source: Google Patents URL
  • Title: US3887606A - Process for the preparation of DL-phenylglycine esters Source: Google Patents URL

Application Note: Advanced Methodologies for the Determination of Enantiomeric Excess in α-Amino-α-Arylacetates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Analyte: α-Amino-α-arylacetates (Arylglycine derivatives)

Introduction & Mechanistic Context

α-Amino-α-arylacetates (arylglycine derivatives) are privileged chiral building blocks in modern drug discovery. They serve as essential precursors for unnatural peptides, broad-spectrum antibiotics (e.g., amoxicillin), and blockbuster antiplatelet agents like clopidogrel[1]. Because the pharmacological efficacy and toxicity of these compounds are often strictly tied to a single enantiomer, the precise determination of their enantiomeric excess ( ee ) is a critical quality attribute in asymmetric synthesis[2].

Enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, determining ee requires introducing a chiral discriminator to convert the enantiomeric relationship into a diastereomeric one—either transiently (via a Chiral Stationary Phase in HPLC) or covalently (via a Chiral Derivatizing Agent in NMR). This application note details the causality, experimental workflows, and self-validating protocols for both approaches.

Mechanistic Principles of Enantioseparation

Chiral HPLC: The Transient Diastereomeric Complex

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for ee determination[2]. For α-amino-α-arylacetates, immobilized polysaccharide-based CSPs (such as Chiralpak® IA or Chiralcel® OD-H) are highly effective.

The Causality of Separation: The amylose or cellulose backbone of these columns forms a chiral helical groove. The carbamate derivatives coating the silica provide a highly structured environment for the "Three-Point Interaction Model" (Dalgliesh's rule).

  • Hydrogen Bonding: The carbamate N-H and C=O groups on the CSP interact with the free amine or ester carbonyl of the analyte.

  • π−π Stacking: The aromatic rings of the CSP (e.g., 3,5-dimethylphenyl groups) undergo π−π interactions with the aryl group of the α-amino-α-arylacetate.

  • Steric Fit: The bulky ester alkyl group must physically fit into the chiral pocket of the helical groove.

One enantiomer will form a more energetically favorable transient complex with the CSP, resulting in a longer retention time ( tR​ ) and baseline separation.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte α-Amino-α-Arylacetate CSP_A H-Bond Donor CSP_B Pi-Pi Acceptor CSP_C Steric Pocket An_A C=O / NH Group An_A->CSP_A Dipole/H-Bond An_B Aryl Ring An_B->CSP_B Pi-Pi Stacking An_C Ester Alkyl An_C->CSP_C Steric Fit

Three-point interaction model for chiral recognition on polysaccharide CSPs.

NMR Spectroscopy: Covalent Diastereomeric Derivatization

When HPLC method development is too time-consuming or the analyte lacks a strong chromophore, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal approach[3]. By reacting the free amine of the α-amino-α-arylacetate with a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into stable diastereomers. These diastereomers have distinct chemical shifts ( Δδ ) that can be integrated to calculate ee .

The Causality of Nucleus Selection: While 1 H NMR can be used, 1 9 F NMR is vastly superior when using MTPA-Cl. The 1 9 F nucleus has a 100% natural abundance, a massive chemical shift dispersion, and crucially, zero background signal from the analyte or solvent. This prevents peak overlap and allows for highly accurate integration of the diastereomeric trifluoromethyl (-CF 3​ ) signals.

Decision Workflow

G Start Synthesized α-Amino-α-Arylacetate Decision Method Selection Start->Decision HPLC Chiral HPLC (Primary Method) Decision->HPLC Standard Analysis NMR 19F NMR (Orthogonal Method) Decision->NMR Rapid Screen / Overlapping UV Prep1 Protect Amine (Optional) Dilute in Mobile Phase HPLC->Prep1 Prep2 Derivatize with MTPA-Cl Ensure 100% Conversion NMR->Prep2 Run1 Run on Polysaccharide CSP (e.g., Chiralpak IA) Prep1->Run1 Run2 Acquire 19F NMR Spectra in CDCl3 Prep2->Run2 Calc Calculate ee = (|R-S|)/(R+S) x 100 Run1->Calc Run2->Calc

Decision tree and workflow for determining the ee of α-amino-α-arylacetates.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical protocol must be a self-validating system . This means the protocol contains internal checks to prove that the separation is genuine and not an artifact of sample degradation or kinetic resolution.

Protocol A: Chiral HPLC Determination

Note: Free amines can interact strongly with residual silanols on silica-based columns, causing severe peak tailing. If peak shape is poor, pre-column N-acetylation or N-Boc protection is highly recommended[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the α-amino-α-arylacetate in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Validation (The Racemate Check):

    • Crucial Step: Always inject a synthetically prepared racemic mixture of the analyte first.

    • Adjust the flow rate (typically 0.5 - 1.0 mL/min) and mobile phase polarity until the two enantiomer peaks achieve baseline separation (Resolution, Rs​≥1.5 ).

    • Verify that the integration ratio of the racemate is exactly 50:50 ( ±1% ). If it is not, your detector may be saturated, or one enantiomer is degrading on-column.

  • Enantioenriched Sample Injection: Inject the asymmetric synthesis product under the exact same validated conditions.

  • Spiking Experiment (Optional but Recommended): To unequivocally identify the major enantiomer, spike the enantioenriched sample with a small amount of the racemate and observe which peak grows.

  • Calculation: ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

Protocol B: 1 9 F NMR Determination via Mosher's Acid Derivatization

Note: This method relies on complete conversion. If the derivatization reaction stops at 80% completion, kinetic resolution may occur (where one enantiomer reacts faster than the other), leading to a false ee value.

Step-by-Step Methodology:

  • Derivatization Reaction: In a dry vial under inert atmosphere, dissolve 0.05 mmol of the α-amino-α-arylacetate in 0.5 mL of anhydrous CH 2​ Cl 2​ . Add 0.15 mmol of pyridine and 0.10 mmol of ( S )-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

  • System Validation (The 100% Conversion Check): Take a small aliquot and run a rapid 1 H NMR or TLC to ensure the starting free amine is completely consumed. Do not proceed to ee calculation if starting material remains.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • NMR Acquisition: Dissolve the crude mixture in CDCl 3​ . Acquire a 1 9 F NMR spectrum (typically at 376 MHz for a 400 MHz console) with proton decoupling ( 1 9 F{ 1 H}). Ensure a sufficient relaxation delay (d1 3 seconds) for accurate integration.

  • Calculation: Integrate the two distinct -CF 3​ singlets. Calculate ee using the same formula as above.

Quantitative Data Presentation: Method Comparison

The following table summarizes the operational parameters and performance metrics of both methodologies to aid in method selection.

ParameterChiral HPLC (Polysaccharide CSP) 1 9 F NMR (Mosher's Derivatization)
Primary Advantage Non-destructive, high precisionNo method development required
Primary Limitation Requires specific chiral columnsDestructive, requires derivatization
Limit of Detection (LOD) ~0.1% minor enantiomer~1-2% minor enantiomer
Analysis Time 10 - 45 minutes per run2 - 4 hours (inc. reaction time)
Sample Recovery Yes (via preparative scale-up)No (covalently modified)
Self-Validation Check Racemate must show 50:50 ratioDerivatization must be 100% complete
Common Artifacts Peak tailing (free amines)Kinetic resolution (incomplete reaction)

References[1] Beare, N. A., et al. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society, 2006. URL:https://pubs.acs.org/doi/10.1021/ja0613896[3] Bull, J. A., et al. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and..." University of Bath Research Portal, 2015. URL:https://researchportal.bath.ac.uk/en/studentTheses/simple-boronic-acid-based-nmr-protocols-for-determining-the-enant[2] ChemRxiv. "Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates." ChemRxiv, 2021. URL:https://chemrxiv.org/engage/chemrxiv/article-details/60c74a0f4c89bf1653130985[4] Dai, H., et al. "Diastereoselective Synthesis of Arylglycine Derivatives by Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Organic Letters, 2007. URL:https://pubs.acs.org/doi/10.1021/ol071192a

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in N-Acylation of 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most notoriously difficult transformations in organic synthesis: the N-acylation of highly sterically hindered anilines.

This resource is designed for researchers, scientists, and drug development professionals. It moves beyond basic troubleshooting to explain the mechanistic causality behind reaction failures and provides self-validating, field-proven protocols to overcome them.

The Mechanistic Bottleneck: Steric Shielding

The primary cause of low or zero conversion in the N-acylation of 2,6-disubstituted anilines (such as 2,6-dimethylaniline or 2,6-diisopropylaniline) is severe steric hindrance[1]. The bulky alkyl groups at the ortho positions physically block the Bürgi-Dunitz trajectory required for the electrophilic acyl carbon to approach the nitrogen lone pair.

Furthermore, while the nitrogen lone pair in these systems is forced out of conjugation with the aromatic ring (which theoretically increases localized basicity), the steric penalty of solvation and the physical barrier to electrophilic attack overwhelmingly suppress nucleophilicity. Standard conditions—such as using acetic anhydride with triethylamine (TEA) at room temperature—lack the thermodynamic driving force to overcome this immense activation energy ( Ea​ ) barrier.

G A 2,6-Disubstituted Aniline B Standard Acylation (AcCl, TEA) A->B Direct Attack D Strong Base (NaH / n-BuLi) A->D Deprotonation C Low Conversion (Steric Block) B->C High Ea E Anilide Anion (Highly Nucleophilic) D->E F Acyl Chloride E->F Nucleophilic Attack G High Yield N-Acylated Product F->G Low Ea

Mechanistic pathways for N-acylation of hindered anilines comparing direct vs. base-activated routes.

Troubleshooting Guide & FAQs

Q1: My reaction with acetic anhydride and triethylamine at room temperature shows <10% conversion. What is the immediate fix? A: You must increase both the electrophilicity of your acylating agent and the thermal energy of the system. Switch from an anhydride to an acyl chloride[1]. If you must use an anhydride, introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a vastly superior electrophile capable of forcing the acylation[2].

Q2: Even with acyl chlorides and heating, my 2,6-diisopropylaniline is not reacting. How can I force the reaction? A: 2,6-diisopropylaniline represents an extreme case of steric shielding. The neutral amine is simply too hindered to attack the carbonyl carbon. You must bypass the neutral pathway by pre-forming the anilide anion . Treat the aniline with a strong, non-nucleophilic base (e.g., NaH, n -BuLi, or LHMDS) in a polar aprotic solvent (THF)[3]. The resulting negatively charged nitrogen is exponentially more nucleophilic and will readily attack the acyl chloride.

Q3: I am synthesizing a Lidocaine analogue ( α -chloroacetylation of 2,6-dimethylaniline) and getting dark, tarry byproducts when heating with acyl chloride in dichloromethane. How do I optimize this? A: This degradation is caused by the localized buildup of HCl and uncontrolled exotherms. Switch to a modified Schotten-Baumann condition. Using glacial acetic acid as the solvent with aqueous sodium acetate acts as a robust buffer[4]. It neutralizes the HCl byproduct immediately, preventing the degradation of the aniline while providing a homogeneous environment that supports the necessary heating[5].

Quantitative Data & Reagent Selection

To assist in experimental design, the following table summarizes the expected performance of various acylation conditions against highly hindered substrates.

Acylation SystemSubstrate ExampleRelative ReactivityExpected ConversionPrimary Mechanism of Action
Ac 2​ O + TEA (RT) 2,6-DimethylanilineVery Low< 10%Direct nucleophilic attack (Fails due to steric block)
AcCl + DMAP (Reflux) 2,6-DimethylanilineHigh85 - 95%Formation of hyper-reactive N-acylpyridinium intermediate
AcCl + NaOAc (AcOH/H 2​ O) 2,6-DimethylanilineHigh> 90%Buffered Schotten-Baumann; thermal driving force
AcCl + NaH (THF, 0 °C to RT) 2,6-DiisopropylanilineVery High80 - 90%Formation of highly nucleophilic anilide anion

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific visual cues (e.g., gas evolution, immediate precipitation), you can confirm the reaction is proceeding correctly before committing to LC-MS or NMR analysis.

Protocol 1: DMAP-Catalyzed N-Acylation

Recommended for moderately hindered substrates (e.g., 2,6-dimethylaniline).

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 2,6-dimethylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) and triethylamine (1.5 equiv). Stir for 5 minutes.

  • Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (1.2 equiv) dropwise via syringe. Validation check: A white precipitate (triethylammonium chloride) should begin forming immediately, indicating the generation of HCl and successful acyl transfer.

  • Propagation: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 4–6 hours. Monitor by TLC until the aniline spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and unreacted aniline), followed by brine. Dry over Na 2​ SO 4​ and concentrate.

DMAP AcX Acylating Agent (AcCl / Ac2O) Inter N-Acylpyridinium Intermediate AcX->Inter + DMAP DMAP DMAP Catalyst DMAP->Inter Product N-Acylated Product Inter->Product + Aniline Aniline Hindered Aniline Product->DMAP Regenerates Catalyst

DMAP-catalyzed acyl transfer mechanism overcoming steric barriers via N-acylpyridinium formation.

Protocol 2: Strong Base-Mediated N-Acylation

Recommended for severely hindered substrates (e.g., 2,6-diisopropylaniline).

  • Base Preparation: To a flame-dried Schlenk flask under argon, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully.

  • Deprotonation: Suspend the clean NaH in anhydrous THF. Cool to 0 °C. Dissolve 2,6-diisopropylaniline (1.0 equiv) in a small volume of THF and add it dropwise.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Validation check: You must observe steady hydrogen gas ( H2​ ) evolution[2]. The cessation of bubbling indicates complete formation of the anilide anion.

  • Acylation: Recool the flask to 0 °C. Add the acyl chloride (1.1 equiv) dropwise. The reaction is highly exothermic; maintain temperature control.

  • Completion & Workup: Stir for 2 hours at room temperature. Carefully quench unreacted NaH by the dropwise addition of cold water at 0 °C. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate. Purify via recrystallization or silica gel chromatography.

References

  • UMass Amherst Chemistry Laboratory. "The 2-Step Synthesis of Lidocaine." UMass Amherst, 2021. [Link]

  • ResearchGate Community / Chempros. "Acylation of N-Aryl systems using acyl chlorides." Reddit / ResearchGate Discussions, 2025. [Link]

Sources

Technical Support Center: Troubleshooting Amino Acid Esterification Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with actionable troubleshooting strategies for the esterification of amino acids using methanol and acid catalysts. While Fischer esterification (HCl/MeOH) or thionyl chloride (SOCl₂/MeOH) are standard protocols, they frequently suffer from side reactions such as diketopiperazine (DKP) formation, racemization, and side-chain degradation.

Below, we analyze the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield, stereopure syntheses.

Reaction Workflow & Failure Points

G AA Amino Acid + Methanol Reaction Esterification Reaction (Reflux or Room Temp) AA->Reaction Acid Acid Catalyst (SOCl2 / HCl / TMSCl) Acid->Reaction Product Amino Acid Methyl Ester HCl (Desired Product) Reaction->Product Optimal Conditions (Controlled Temp) Racemization Racemized Ester (Loss of Stereochemistry) Reaction->Racemization Prolonged Heat / Excess Strong Acid SideChain Side-Chain Degradation (e.g., Trp Oxidation) Reaction->SideChain SOCl2 + Sensitive AAs (Trp, Ser, Thr) DKP Diketopiperazine (DKP) (Precipitate) Product->DKP Basic Workup / Free Base Storage

Reaction workflow mapping optimal esterification pathways versus common side reaction branches.

FAQ 1: Diketopiperazine (DKP) Formation

Q: Why does my amino acid methyl ester turn into a white, insoluble precipitate during basic workup or storage?

A: Causality: You are observing intermolecular aminolysis leading to [1]. Amino acid methyl esters are synthesized and stored as hydrochloride salts to keep the alpha-amine protonated and unreactive. During basic workup (e.g., neutralization with NaHCO₃) or prolonged storage as a free base, the unprotonated amine of one molecule nucleophilically attacks the methyl ester of another. This forms a linear dipeptide that rapidly[2].

Protocol: Self-Validating Workup to Prevent DKP To prevent cyclization, the free base must be isolated rapidly and kept cold to kinetically stall the aminolysis reaction.

  • Cooling: Chill the aqueous phase and organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate) to 0–4 °C before neutralization.

  • Rapid Neutralization: Add cold saturated aqueous NaHCO₃ dropwise to the aqueous solution of the ester salt until a pH of ~7.5–8.0 is reached. Do not over-basify.

  • Immediate Extraction: Extract the free base into the organic layer immediately. Do not let the neutralized aqueous mixture sit at room temperature.

  • Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C. If the free base is not used immediately for downstream peptide coupling, re-acidify it (e.g., with HCl in dioxane) to store it safely as a salt[2].

FAQ 2: Racemization and Epimerization

Q: My downstream peptide coupling shows diastereomeric impurities. Is the esterification step causing racemization?

A: Causality: Yes. Harsh esterification conditions—specifically prolonged refluxing in strong acid (like HCl gas or excess SOCl₂)—promote enolization at the alpha-carbon. The electron-withdrawing nature of the protonated amine and the ester carbonyl increases the acidity of the alpha-proton, facilitating its abstraction and subsequent [3].

Data Presentation: Comparison of Esterification Methods

Method / CatalystReaction TempReaction TimeRacemization RiskTypical Yield
HCl gas / MeOH Reflux (65 °C)12–24 hHigh80–90%
SOCl₂ / MeOH Reflux (65 °C)3–12 hModerate85–95%
TMSCl / MeOH Room Temp (20 °C)12–24 hVery Low 90–99%

Protocol: TMSCl-Mediated Esterification (Low Racemization) To mitigate racemization, switch to the Trimethylsilyl chloride (TMSCl) method, which generates HCl in situ at a controlled rate under mild conditions[3].

  • Setup: Suspend the amino acid (0.1 mol) in anhydrous methanol (100 mL) in a round-bottom flask[3].

  • Addition: Slowly add freshly distilled TMSCl (0.2 mol) dropwise at room temperature. (Note: For dicarboxylic acids like Asp/Glu, use 0.4 mol)[3].

  • Reaction: Stir the mixture at room temperature for 12–24 hours[3].

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure amino acid methyl ester hydrochloride[3].

FAQ 3: Side-Chain Specific Degradation

Q: When using thionyl chloride (SOCl₂) with Tryptophan or Serine, I get colored impurities and low yields. What is happening?

A: Causality: Thionyl chloride is a harsh, reactive reagent that can degrade sensitive functional groups. For Tryptophan , the electron-rich indole ring is highly susceptible to under strongly acidic conditions, leading to yellowish or dark brown impurities[4]. For Serine and Threonine , the unprotected hydroxyl groups can undergo unwanted substitution (forming alkyl chlorides) or etherification[2].

Troubleshooting Strategy:

  • For Tryptophan: Strictly maintain the temperature at 0 °C during the dropwise addition of SOCl₂ and avoid heating above 40 °C. Perform the reaction under an inert atmosphere (Argon/N₂) to prevent indole oxidation[4]. Alternatively, use the TMSCl method described above.

  • For Serine/Threonine: Avoid SOCl₂ entirely if side reactions persist; Fischer esterification with HCl gas or TMSCl is preferred to preserve the hydroxyl group[2].

References
  • Title: Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (via Semantic Scholar) URL: [Link]

Sources

Preventing racemization during the synthesis and handling of α-amino acid esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Synthesis and Handling . This portal provides advanced troubleshooting guides, mechanistic insights, and validated standard operating procedures (SOPs) designed for researchers, scientists, and drug development professionals working with α -amino acid esters and peptide synthesis.

Part 1: Mechanistic Insights – The Causality of Racemization

To prevent racemization (or epimerization in peptide chains), we must first understand the thermodynamic and kinetic pathways that cause it. The loss of chiral integrity at the α -carbon primarily occurs via two distinct mechanisms:

  • The 5(4H)-Oxazolone Pathway (Dominant): During the activation of a carboxylic acid, the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone[1]. The α -proton of this oxazolone is highly acidic. In the presence of a base, it is easily abstracted to form a planar, resonance-stabilized enolate. Reprotonation can occur from either face, resulting in a racemic mixture[2].

  • Direct Enolization: A base-catalyzed direct abstraction of the α -proton. This pathway is less common but highly relevant for amino acids with electron-withdrawing side chains (e.g., Cysteine) that stabilize the resulting carbanion[2].

OxazoloneMechanism N_Protected N-Protected Amino Acid Activated Activated Acyl Intermediate N_Protected->Activated Activation Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization (-H+) DesiredPeptide Desired Chiral Ester Activated->DesiredPeptide Fast Nucleophilic Attack (Desired Pathway) Enolate Oxazolone Enolate (Achiral / Planar) Oxazolone->Enolate Base (Deprotonation) Racemized Racemized Oxazolone Enolate->Racemized Reprotonation RacemizedPeptide Racemized Product Racemized->RacemizedPeptide Aminolysis/Alcoholysis

Caption: The 5(4H)-oxazolone mechanism leading to racemization during amino acid activation.

Part 2: Troubleshooting Guides

Issue 1: Epimerization During α -Amino Acid Esterification

Symptom: High levels of diastereomers or enantiomers are detected after converting an α -amino acid to its methyl or ethyl ester. Root Cause: The use of basic conditions, standard Fischer esterification with weak acids, or extended heating allows for direct enolization of the α -carbon. Solution: Utilize the Thionyl Chloride ( SOCl2​ ) / Alcohol method at strictly controlled temperatures[3]. SOCl2​ reacts with the alcohol to generate HCl gas in situ. This strongly protonates the α -amino group, forming an NH3+​ cation. The localized positive charge electrostatically repels bases and drastically reduces the acidity of the adjacent α -proton, effectively halting enolization[3].

Issue 2: Loss of Chiral Integrity During Peptide Coupling

Symptom: Significant racemization occurs when coupling a protected amino acid to an amino acid ester. Root Cause: Over-activation by carbodiimides (like DCC or DIC) without appropriate additives, leading to oxazolone formation. Alternatively, the use of strong, unhindered tertiary amines (like Triethylamine) accelerates α -proton abstraction[2]. Solution:

  • Channeling Intermediates: Always use additives like HOBt or HOAt with carbodiimides. These additives rapidly intercept the unstable O-acylisourea intermediate, converting it into a stable OBt/OAt active ester that undergoes aminolysis faster than it can cyclize into an oxazolone[4].

  • Anchimeric Assistance: For highly sensitive residues, use HATU. The 7-aza nitrogen in HATU provides hydrogen-bonding assistance, accelerating the desired aminolysis step so significantly that the racemization pathway is kinetically starved[1].

Part 3: Quantitative Data – Coupling Reagent Comparison

The choice of coupling reagent directly dictates the extent of racemization. The following table summarizes comparative data for standard model peptide couplings:

Coupling SystemIntermediate FormedRelative Aminolysis RateRacemization RiskBest Use Case
DCC or DIC (alone) O-acylisoureaSlowHigh (10-30%)[1]Avoid for sensitive couplings
DIC + HOBt OBt active esterModerateLow (1-5%)[1]Standard SPPS and solution phase
EDC + HOAt OAt active esterFastVery Low (<1%)[4]Solution phase, aqueous tolerance
HATU + DIPEA/Collidine OAt active esterVery FastVery Low (<0.5%)[1]Sterically hindered or sensitive residues
Pentafluorophenyl (Pfp) OPfp active esterModerateExtremely Low[5]Pre-activated building blocks

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Racemization-Free Esterification (Thionyl Chloride Method)

This protocol is a self-validating system: the in-situ generation of HCl ensures the amine remains protonated, preventing base-catalyzed enolization.

  • Preparation: Suspend the pure α -amino acid (1.0 eq) in anhydrous alcohol (e.g., methanol or ethanol, 10-15 volumes).

  • Temperature Control: Cool the suspension to exactly -5°C to 0°C using an ice-salt bath under an inert Argon atmosphere. Causality: Low temperatures control the highly exothermic reaction with the alcohol, preventing thermal degradation[3].

  • Activation: Dropwise add Thionyl Chloride ( SOCl2​ , 1.2 eq) over 30 minutes.

  • Esterification: Remove the ice bath and gradually warm the mixture to room temperature. Stir for 4-5 hours until the solution becomes completely clear.

  • Isolation: Evaporate the solvent under reduced pressure. The product is isolated as a highly stable, racemization-free α -amino acid ester hydrochloride salt[3].

SOP 2: Low-Racemization Peptide Coupling (HATU/Collidine Protocol)
  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the reaction vessel to 0°C. Causality: Lower temperatures thermodynamically disfavor the cyclization into the oxazolone intermediate.

  • Reagent Addition: Add HATU (1.05 eq). Causality: A slight excess ensures complete activation, but avoiding a large excess prevents unwanted guanidinylation of the N-terminus[6].

  • Base Addition: Add 2,4,6-collidine (2.5 eq) dropwise. Causality: 1.0 eq neutralizes the ester's HCl salt, and 1.5 eq drives the coupling. Collidine is sterically hindered and a weaker base than DIPEA, making it incapable of efficiently abstracting the α -proton[2].

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

CouplingDecision Start Evaluate Amino Acid Residue IsSensitive Highly Prone to Racemization? (e.g., His, Cys, Ser) Start->IsSensitive UseHATU Use HATU + Collidine or Pfp Esters IsSensitive->UseHATU Yes IsRoutine Routine Coupling? (Standard SPPS/Solution) IsSensitive->IsRoutine No UseDIC Use DIC + HOBt or EDC + HOAt IsRoutine->UseDIC Yes UseSpecial Use Specialized Reagents (e.g., COMU, Oxyma) IsRoutine->UseSpecial No / Hindered

Caption: Decision matrix for selecting coupling reagents to minimize racemization risks.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why are Histidine, Cysteine, and Serine particularly vulnerable to racemization? A: These residues suffer from side-chain-induced vulnerabilities. For Cysteine and Serine, the electron-withdrawing heteroatoms (S and O) increase the acidity of the α -proton, facilitating direct enolization[5]. For Histidine, the basic imidazole ring can act as an intramolecular base, providing anchimeric assistance to abstract its own α -proton during activation.

Q2: Can I use Triethylamine (TEA) instead of DIPEA or 2,4,6-Collidine during coupling? A: It is highly discouraged. TEA is a relatively strong and unhindered base compared to DIPEA and Collidine. Its lack of steric bulk allows it to easily access and abstract the α -proton of the activated intermediate, significantly accelerating oxazolone formation and subsequent racemization[2].

Q3: Does the choice of N-protecting group on the amino acid matter? A: Absolutely. Urethane-type protecting groups (Boc, Fmoc, Cbz) are strictly required to maintain chiral integrity. The alkoxy oxygen in a urethane group reduces the nucleophilicity of the carbonyl oxygen, suppressing its ability to attack the activated carboxylate and form an oxazolone[2]. If an acyl protecting group (like acetyl or benzoyl) is used, oxazolone formation is rapid and racemization is nearly inevitable.

Sources

Technical Support Center: Synthesis of α-Aryl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of α-aryl amino acid esters. This guide is designed to provide you, a senior application scientist, with field-proven insights and troubleshooting strategies to navigate the common challenges encountered during these critical synthetic transformations. We will delve into the mechanistic origins of common byproducts, offer robust protocols for their mitigation, and provide clear, actionable guidance for purification.

Part 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

This section addresses the fundamental questions regarding the identity and origin of common byproducts in the synthesis of α-aryl amino acid esters, primarily focusing on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q1: What are the most prevalent byproducts I should anticipate when performing a Buchwald-Hartwig N-arylation of an amino acid ester?

A1: During the palladium-catalyzed N-arylation of amino acid esters, several byproducts can arise depending on the specific reaction conditions, ligands, and substrates used. The most common of these include:

  • Diarylated Amine: This is often a significant byproduct, where a second aryl group couples to the nitrogen atom of the desired product. This is particularly problematic with primary amino acid esters.

  • Hydrodehalogenated Arene: The starting aryl halide is reduced to the corresponding arene. This byproduct points to competing reduction pathways within the catalytic cycle.

  • β-Hydride Elimination Products: When the amino acid ester has β-hydrogens, this can lead to the formation of an enamine or imine and a palladium-hydride species, which can then participate in reductive side reactions.[1] This is a known side reaction that can lower yields in couplings involving alkyl groups.[2]

  • Homocoupling of Aryl Halides: Two molecules of the aryl halide can couple to form a biaryl species, though this is less common with modern catalyst systems.

Q2: What is the mechanistic reason for the formation of diarylated byproducts, and how can I suppress it?

A2: Diarylation occurs when the initially formed α-aryl amino acid ester, which is a secondary amine, re-enters the catalytic cycle and undergoes a second N-arylation. The propensity for this "over-arylation" is influenced by several factors:

  • Relative Reactivity: The product, a secondary amine, can sometimes be more reactive or have a similar reactivity profile to the starting primary amino acid ester.

  • Ligand Sterics: The steric bulk of the phosphine ligand on the palladium center plays a crucial role. Less bulky ligands may not sufficiently shield the metal center, allowing the bulkier secondary amine product to coordinate and react. Conversely, sterically hindered ligands can create a crowded environment around the palladium, favoring the coupling of the smaller primary amine and disfavoring the approach of the larger secondary amine product.[3][4]

  • Stoichiometry: Using a slight excess of the amino acid ester relative to the aryl halide can help to outcompete the secondary arylation of the product.

To suppress diarylation, consider employing bulky, electron-rich phosphine ligands such as tBuXPhos, XPhos, or RuPhos, which have been shown to be effective in promoting the desired mono-arylation.[5] Careful control of stoichiometry is also a key strategy.[6]

Q3: How does my choice of base impact byproduct formation?

A3: The base is a critical component of the catalytic system, and its identity and strength can significantly influence the reaction outcome.

  • Strong, Non-nucleophilic Bases: Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. They are strong enough to deprotonate the amino acid ester (or the intermediate palladium-amine complex) to generate the active nucleophile but are generally poor nucleophiles themselves, which minimizes side reactions with the aryl halide.

  • Base-Sensitive Functional Groups: If your substrates contain base-sensitive functional groups (e.g., esters prone to hydrolysis or epimerizable stereocenters), a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[7] However, weaker bases can lead to slower reaction rates, potentially allowing more time for side reactions to occur. In some cases, LHMDS has been observed to have a "pseudo-protecting group" effect on sensitive functionalities like amides.[8]

Q4: Can β-hydride elimination be a problem even with amino acid esters? How can it be minimized?

A4: Yes, β-hydride elimination can be a competing and unproductive pathway.[1] This process involves the transfer of a hydrogen atom from the β-carbon of the amino acid ester to the palladium center, forming a palladium-hydride species and an enamine/imine. This side reaction is particularly relevant for amino acids with accessible β-hydrogens.[9] To minimize β-hydride elimination:

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired C-N reductive elimination over β-hydride elimination.[10] These ligands can sterically disfavor the conformation required for the β-hydride elimination to occur.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress this side reaction, as β-hydride elimination often has a higher activation energy than the desired reductive elimination.

Part 2: Troubleshooting Guides - Mitigation and Remediation

This section provides practical, step-by-step guidance for addressing specific issues encountered during the synthesis and purification of α-aryl amino acid esters.

Guide 1: Minimizing Diarylation Byproduct

Problem: Your reaction is producing a significant amount of the diarylated product, leading to low yields of the desired mono-arylated amino acid ester and difficult purification.

Troubleshooting_Diarylation start High Diarylation Observed q1 Is your ligand sterically bulky? (e.g., XPhos, tBuBrettPhos) start->q1 action1 Switch to a bulkier ligand to sterically hinder the secondary amination. q1->action1 No q2 Is the amino ester the limiting reagent? q1->q2 Yes action1->q2 action2 Use a slight excess of the amino ester (1.1-1.2 equiv.) to outcompete the product. q2->action2 Yes q3 Is the reaction temperature as low as feasible? q2->q3 No action2->q3 action3 Lower the temperature. Slower rates can sometimes improve selectivity. q3->action3 No end Diarylation Minimized q3->end Yes action3->end

Caption: Decision workflow for minimizing diarylation.

Troubleshooting Steps:

  • Evaluate Your Ligand: As discussed, ligand choice is paramount. If you are using a less sterically demanding ligand (e.g., PPh₃, BINAP), your first step should be to switch to a bulkier, more electron-rich biarylphosphine ligand.[11]

  • Adjust Stoichiometry: Ensure that the aryl halide is the limiting reagent. Start by using 1.1 to 1.2 equivalents of the amino acid ester. This increases the probability of the catalyst reacting with the starting amine rather than the product.[6]

  • Control Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If your reaction is running at an elevated temperature (e.g., >100 °C), try lowering it in 10-20 °C increments to see if selectivity improves without completely stalling the reaction.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. The goal is to stop the reaction as soon as the starting aryl halide is consumed to prevent further reaction of the product.

Guide 2: Purification Challenges

Problem: You are having difficulty separating your desired α-aryl amino acid ester from unreacted starting materials or byproducts like the hydrodehalogenated arene.

Troubleshooting Steps:

  • Aqueous Workup: An initial aqueous workup can often remove inorganic salts and highly polar impurities. If your product is sufficiently nonpolar, it will remain in the organic layer.

  • Column Chromatography: This is the most common purification method. The polarity of α-aryl amino acid esters can vary significantly based on the aryl and ester groups. A systematic approach to developing a solvent system is recommended.

Common Byproducts & Impurities Recommended Purification Strategy
Unreacted Amino Acid EsterOften more polar than the product. Can sometimes be removed with an acidic wash (e.g., dilute HCl), which will protonate the amine and pull it into the aqueous layer. Be cautious, as this may also extract your product.
Hydrodehalogenated AreneTypically very nonpolar. Elutes early in column chromatography. Use a low polarity eluent system (e.g., hexane/ethyl acetate) to separate it from your more polar product.
Diarylated AmineGenerally less polar than the mono-arylated product. Careful column chromatography is usually required for separation.
Unreacted Aryl Boronic Acid (Chan-Lam)Can be removed by an aqueous wash with a base (e.g., dilute NaOH) or by extractive workup with an organic-soluble base.
  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of closely related impurities.

Part 3: Key Experimental Protocols

This section provides detailed, actionable protocols for key procedures in the synthesis of α-aryl amino acid esters.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Glycine Ester (Minimizing Diarylation)

This protocol is adapted from methodologies developed by the Buchwald and Hartwig groups.[7][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Seal the tube with a septum, and evacuate and backfill with argon three times. Add the aryl bromide (1.0 mmol) and the glycine ester hydrochloride salt (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[7] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure α-aryl glycine ester.

Protocol 2: Removal of Boronic Acid Byproducts from a Chan-Lam Coupling

The Chan-Lam reaction is a copper-mediated alternative for N-arylation.[13] Common byproducts include phenol (from reaction with water), protodeboronated arene, and oxidative homocoupling of the boronic acid.[14][15]

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with aqueous ammonia. This will complex with the copper catalyst and help remove it.

  • Basic Wash: Perform a wash with 1M NaOH. This will deprotonate any remaining boronic acid and the resulting boronate salt will be extracted into the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Purification: The resulting crude product can then be further purified by column chromatography or recrystallization to remove any remaining organic byproducts.

Part 4: Visualizing the Chemistry - Mechanistic Pathways

Understanding the catalytic cycle is key to troubleshooting. The following diagrams illustrate the desired reaction pathway and a common competing side reaction.

Buchwald_Hartwig_Cycle Amine_complex Amine_complex Diarylation_complex Diarylation_complex

Caption: Catalytic cycle showing the diarylation side path.

This diagram illustrates how the desired product (Ar-NHR') can compete with the starting amine (R'NH₂) for coordination to the oxidative addition complex, leading to the formation of the diarylated byproduct.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sandford, C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Sandford, C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Dunsford, J. J., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Organic Letters. Available at: [Link]

  • Levin, M. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Mondal, M., et al. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2014). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • Shell higher olefin process - Wikipedia. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • β-Hydride elimination - Wikipedia. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2014). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Bruno, N. C., et al. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - Organic Chemistry Portal. Available at: [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids with Bulky Aryl Groups

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amino acid synthesis. The construction of quaternary stereocenters bearing bulky aryl groups presents significant synthetic hurdles, primarily due to severe steric hindrance, the high activation energy of Csp3–Csp2 coupling, and the difficulty of controlling enantioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these bottlenecks.

Diagnostic Flowchart: Selecting the Optimal α-Arylation Strategy

Before troubleshooting a failed reaction, ensure you have selected the thermodynamically and kinetically appropriate synthetic route for your specific substrate.

SynthesisStrategy Start Identify Starting Material Ketone Bulky Ketone Start->Ketone AminoAcid Tertiary Amino Acid Enolate Start->AminoAcid Aryne Benzyne Precursor Start->Aryne Bucherer Bucherer-Bergs Reaction (Hoyer Modification) Ketone->Bucherer KCN, (NH4)2CO3 Migration N-to-C Aryl Migration (Clayden Rearrangement) AminoAcid->Migration Base, N'-Aryl Urea PdCat Pd-Catalyzed α-Arylation AminoAcid->PdCat Pd, Bulky Ligand AryneCoupling Aryne Multicomponent Coupling Aryne->AryneCoupling Nucleophile + Electrophile

Decision matrix for selecting the optimal α-arylation synthetic strategy.

Troubleshooting Guide 1: Overcoming Steric Hindrance in Direct α-Arylation

Q: I am trying to directly arylate a tertiary amino acid enolate with a bulky aryl halide using Pd-catalysis, but I only observe starting material recovery or β-hydride elimination byproducts. How can I force the Csp3–Csp2 coupling?

A: The primary bottleneck here is the high activation energy required for reductive elimination at a sterically congested tertiary carbon.

  • Solution A (Ligand Tuning): Switch to sterically demanding, electron-rich phosphine ligands (e.g., PtBu3 or Buchwald ligands). The electron density accelerates oxidative addition, while the extreme steric bulk of the ligand increases crowding around the Palladium center, actively forcing the difficult reductive elimination step to expel the bulky product [[1]]().

  • Solution B (Bypass via N-to-C Migration): If transition-metal catalysis fails, abandon intermolecular coupling and utilize the Clayden rearrangement. By converting the amino acid to an N'-aryl urea derivative and treating it with a strong base, the molecule undergoes a conformationally accelerated intramolecular nucleophilic aromatic substitution (SNAr) [[2]](). Causality: The urea linkage rigidly enforces a trans arrangement that places the migrating aryl group in strict spatial proximity to the enolate carbanion, drastically lowering the kinetic barrier for arylation and bypassing external steric clash entirely [](), 3.

Troubleshooting Guide 2: Low Yields in Multicomponent Reactions

Q: My Bucherer-Bergs reaction works fine for standard ketones, but when I use a bulky diaryl ketone to synthesize a hydantoin precursor, the yield drops below 10%. Why does this happen and how can I fix it?

A: The Bucherer-Bergs reaction initiates with the nucleophilic addition of cyanide to the ketone to form a cyanohydrin. For highly sterically hindered ketones, this initial step is thermodynamically unfavorable and highly reversible.

  • Solution: Implement the Hoyer modification . Conduct the reaction in a sealed autoclave under elevated CO2 pressure. Causality: The increased pressure of CO2 accelerates the trapping of the transient aminonitrile intermediate to form the cyano-carbamic acid. By rapidly consuming the intermediate, you effectively drive the unfavorable initial equilibrium forward via Le Chatelier's principle 4.

Q: I am using an aryne multicomponent coupling approach, but I am getting poor diastereoselectivity when trapping the benzylic anion.

A: In aryne-mediated α-arylation, the nucleophilic addition of a chiral bislactim ether to benzyne generates a sterically congested benzylic anion 5. If the electrophile is introduced at room temperature, the lack of facial discrimination leads to epimerization.

  • Solution: Ensure the reaction is cooled strictly to -78 °C before the addition of the electrophile. The bulky bislactim auxiliary provides excellent facial shielding, but only at low temperatures where the inversion barrier of the intermediate carbanion is sufficiently high to prevent racemization 6.

Frequently Asked Questions (FAQs)

Q: How do I prevent racemization during the hydrolysis of bulky hydantoins or bislactim ethers? A: Bulky α,α-disubstituted amino acids are highly prone to retro-aldol-type cleavage or racemization under standard harsh acidic hydrolysis (e.g., 6M HCl at reflux). You must use mild hydrolytic conditions. For bislactim ethers, mild acidic hydrolysis (0.5 M HCl) at room temperature is often sufficient to open the ring and yield the quaternary amino acid without epimerizing the newly formed stereocenter 5.

Quantitative Data: Method Comparison

Synthetic StrategySubstrate ScopeTypical Yield (Bulky Aryls)Enantioselectivity (ee%)Primary Limitation
Bucherer-Bergs (Hoyer Mod.) Bulky Ketones60–85%N/A (Requires chiral resolution)Requires high-pressure equipment
N-to-C Aryl Migration N'-Aryl Ureas70–95%84–99% (Memory of Chirality)Requires pre-installation of urea linkage
Pd-Catalyzed α-Arylation Tertiary Enolates40–75%Moderate to High (with chiral ligands)Highly susceptible to β-hydride elimination
Aryne Multicomponent Coupling Benzyne Precursors65–90%Up to 96% (Diastereomeric Ratio)Highly temperature-sensitive

Experimental Protocols

Protocol 1: Asymmetric α-Arylation via N-to-C Migration (Clayden Rearrangement)

This protocol utilizes "Memory of Chirality" to achieve highly enantioselective arylation without transition metals.

  • Preparation: Dissolve the enantiopure N'-aryl urea amino acid derivative (0.1 M) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C.

  • Enolization & Migration: Dropwise add 2.2 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS). Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Self-Validating Mechanism: The addition of LiHMDS triggers a distinct color change from pale yellow to deep red/orange. This chromic shift confirms the formation of the highly conjugated Meisenheimer-type intermediate. Upon successful aryl migration and aqueous quench, the solution returns to a pale yellow/colorless state, visually validating the completion of the Csp3–Csp2 bond formation 2.

Protocol 2: Bucherer-Bergs Synthesis of Bulky Hydantoins (Hoyer Modification)

Designed for ketones that fail under standard atmospheric reflux conditions.

  • Reagent Mixing: In a high-pressure autoclave, combine the bulky ketone (1.0 equiv), KCN (2.0 equiv), and (NH4)2CO3 (4.0 equiv) in a 1:1 mixture of ethanol and water.

  • Pressurization: Seal the autoclave, purge with CO2 gas, and pressurize to 5-10 bar with CO2. Heat the vessel to 70 °C and stir vigorously for 24–48 hours.

  • Isolation: Carefully vent the CO2 after cooling to room temperature.

  • Self-Validating Mechanism: The reaction begins as a homogeneous solution. As the high-pressure CO2 drives the cyclization forward, the highly crystalline 5,5-disubstituted hydantoin product becomes insoluble in the aqueous ethanol matrix. The spontaneous formation of a dense white precipitate serves as an internal indicator of successful conversion, allowing for simple isolation via vacuum filtration 4.

Sources

Technical Support Center: Non-Chromatographic Purification of α-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of α-amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust and scalable alternatives to chromatographic purification. Here, we delve into the principles and practical applications of classical purification techniques, providing you with the in-depth knowledge to troubleshoot and optimize your separations.

Introduction: Beyond the Column

While chromatography is a powerful tool for purification, it can be time-consuming, expensive, and challenging to scale up. For α-amino acid esters, which are often key intermediates in pharmaceutical synthesis, efficient and economical purification is paramount. This guide focuses on four primary non-chromatographic methods:

  • Distillation: Ideal for thermally stable, volatile esters.

  • Crystallization: A powerful technique for obtaining high-purity crystalline solids.

  • Extraction: A versatile method for separating esters based on their solubility and acid-base properties.

  • Salt Formation & Recrystallization: An elegant approach to purify and handle oily or difficult-to-crystallize esters.

The following sections will provide detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols for each of these techniques. Our goal is to equip you with the expertise to not only follow a procedure but to understand the underlying principles that govern a successful purification.

Method Selection: A Logic-Based Approach

Choosing the right purification method is the first and most critical step. The decision depends on the physical and chemical properties of your α-amino acid ester. The following flowchart provides a general decision-making framework.

MethodSelection start Crude α-Amino Acid Ester is_volatile Is the ester volatile and thermally stable? start->is_volatile is_solid Is the ester a solid at room temperature? is_volatile->is_solid No distillation Distillation is_volatile->distillation Yes is_oil Is the ester an oil or difficult to crystallize? is_solid->is_oil No crystallization Direct Crystallization is_solid->crystallization Yes can_form_salt Can it form a stable salt (e.g., with DCHA)? is_oil->can_form_salt extraction Liquid-Liquid Extraction can_form_salt->extraction No salt_formation Salt Formation & Recrystallization can_form_salt->salt_formation Yes end Purified Ester distillation->end crystallization->end extraction->end salt_formation->end

Caption: Decision tree for selecting a purification method.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[1] For α-amino acid esters, this method is most suitable for those that are thermally stable and have a sufficiently low boiling point to be vaporized without decomposition.

Troubleshooting Guide: Distillation
Problem Possible Causes Solutions & Explanations
No distillate is being collected, even though the liquid in the still pot is boiling. 1. Insufficient heating: The vapor is not reaching the condenser.[2] 2. Leaks in the system: Vapor is escaping from the joints.[2] 3. Improper thermometer placement: The thermometer bulb is too high, so the vapor condenses before reaching it.[2]1. Increase the heating mantle temperature. Insulate the distillation column and head with glass wool and aluminum foil to minimize heat loss. 2. Check all joints for a secure fit. Use appropriate grease for ground glass joints if necessary. 3. Adjust the thermometer. The top of the bulb should be level with the bottom of the side arm leading to the condenser.
The distillation is proceeding too quickly, and the separation is poor. 1. Heating is too vigorous: This prevents the establishment of a proper temperature gradient in the column, leading to co-distillation of impurities.[2]1. Reduce the heating rate. Aim for a distillation rate of 1-2 drops per second. For fractional distillation, a slow and steady rate is crucial for achieving good separation.
The temperature reading is fluctuating or is lower than the expected boiling point. 1. Inconsistent heating. 2. Poor insulation. 3. Thermometer not calibrated. [2]1. Ensure a steady and consistent heat source. 2. Insulate the column properly. [3] 3. Calibrate the thermometer using a substance with a known boiling point.
The product is decomposing in the distillation pot (charring or discoloration). 1. The ester is not thermally stable at its boiling point. 2. Localized overheating. 1. Use vacuum distillation. Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature. 2. Use a heating mantle with a stirrer to ensure even heating of the liquid.
FAQs: Distillation of α-Amino Acid Esters
  • Q1: When should I choose fractional distillation over simple distillation?

    • A1: Fractional distillation is necessary when the boiling points of your desired ester and the impurities are close (typically within 25 °C of each other).[4] The increased surface area in a fractionating column allows for multiple vaporization-condensation cycles, leading to a better separation.[5]

  • Q2: My amino acid ester has a very high boiling point. What are my options?

    • A2: Vacuum distillation is the preferred method for high-boiling point and heat-sensitive compounds.[6] By reducing the pressure, you lower the temperature required for boiling, thus preventing thermal decomposition.

  • Q3: Can I distill the free base of an amino acid ester?

    • A3: Yes, but be aware that free amino acid esters can be prone to self-condensation (diketopiperazine formation) upon heating. Distillation should be performed as quickly as possible and under vacuum if the ester is not highly stable.

Crystallization

Crystallization is a powerful purification technique that separates a compound from a solution in its pure, solid form.[7] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[8]

Troubleshooting Guide: Crystallization
Problem Possible Causes Solutions & Explanations
The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. [9] 2. The solution is too supersaturated. 3. High level of impurities. [9]1. Switch to a lower-boiling point solvent. 2. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. [9] 3. Attempt to purify by another method first (e.g., extraction) to remove the bulk of the impurities.
No crystals form, even after the solution has cooled. 1. The solution is not sufficiently supersaturated (too much solvent was used). [9] 2. The solution is super-saturated, but nucleation has not occurred. [9]1. Evaporate some of the solvent to increase the concentration and then try to crystallize again. [9] 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites.     b) Adding a seed crystal of the pure compound.[1]     c) Cooling the solution in an ice bath.
The yield of crystals is very low. 1. Too much solvent was used. [10] 2. The solution was not cooled sufficiently. 3. The crystals were washed with too much cold solvent. 1. Use the minimum amount of hot solvent necessary to dissolve the compound. [8] 2. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. [11] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The crystals are colored, indicating trapped impurities. 1. Crystallization occurred too quickly. [10] 2. The solvent choice was poor. 1. Redissolve the crystals in fresh hot solvent and allow them to cool more slowly. This gives impurities time to be excluded from the growing crystal lattice.[10] 2. Choose a solvent in which the impurities are either very soluble (remain in the mother liquor) or insoluble (can be filtered off from the hot solution). [12]
FAQs: Crystallization of α-Amino Acid Esters
  • Q1: How do I choose the right solvent for crystallization?

    • A1: The ideal solvent should dissolve the α-amino acid ester well at high temperatures but poorly at low temperatures.[8] A common starting point is a binary solvent system, such as ethyl acetate/hexane, where the ester is soluble in the "good" solvent (ethyl acetate) and insoluble in the "poor" solvent (hexane).[11]

  • Q2: What is a "solvent pair" and how do I use it?

    • A2: A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[13] To use a solvent pair, dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[11]

  • Q3: My L-phenylalanine methyl ester won't crystallize. Any tips?

    • A3: L-phenylalanine methyl ester can be crystallized from ethyl acetate.[14] Sometimes, the presence of salts like sodium chloride can influence the crystallization process.[15][16] If you are working with the hydrochloride salt, recrystallization from hot ethyl acetate is a common procedure.[14]

Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[17] For α-amino acid esters, this method is particularly useful for separating the free base from its salt form.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Possible Causes Solutions & Explanations
An emulsion forms at the interface between the two layers. 1. Vigorous shaking of the separatory funnel. [18] 2. Presence of surfactant-like impurities. [18] 3. High concentration of the solute. 1. Gently invert the funnel instead of shaking it vigorously. [18] 2. Break the emulsion by:     a) Adding a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer and can help force the separation.[19]     b) Filtering the mixture through a pad of Celite® or glass wool. [18]     c) Centrifugation. [20]
Low recovery of the amino acid ester in the organic layer. 1. Incomplete conversion of the salt to the free base. 2. The pH of the aqueous layer is too low. 3. Insufficient number of extractions. 4. Hydrolysis of the ester. 1. Ensure that a sufficient amount of base has been added to neutralize the acid salt. Monitor the pH of the aqueous layer. 2. Adjust the pH of the aqueous layer to be slightly basic (pH 7-8) to ensure the amino acid ester is in its free base form. [21] Avoid strongly basic conditions, which can promote hydrolysis.[21] 3. Perform multiple extractions with smaller volumes of the organic solvent. It is more efficient than a single extraction with a large volume. 4. Perform the extraction at a lower temperature (0-5 °C) to minimize the rate of hydrolysis.[21]
Difficulty in identifying the aqueous and organic layers. 1. The densities of the two solvents are very similar. 2. The layers are darkly colored. 1. Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[19] 2. Observe the interface against a light source. The difference in refractive index may make the interface visible.
FAQs: Extraction of α-Amino Acid Esters
  • Q1: How do I get my amino acid ester free base from its hydrochloride salt?

    • A1: The classic procedure is to dissolve the hydrochloride salt in water and add a base, such as sodium bicarbonate or potassium carbonate, until the pH is slightly basic (pH 7-8).[22] Then, extract the liberated free base into an organic solvent like diethyl ether or ethyl acetate.[13][22]

  • Q2: Why is it important to control the pH during the extraction of amino acid esters?

    • A2: The pH is critical for two reasons. First, the amino acid ester must be in its free base form to be soluble in the organic solvent. This requires a pH above its pKa. Second, at high pH, the ester is susceptible to hydrolysis back to the carboxylic acid. A pH range of 7-8 is often a good compromise to ensure the ester is in its free base form while minimizing hydrolysis.[21]

  • Q3: What should I do if my product is soluble in both water and the organic solvent?

    • A3: In this case, you can use a "salting out" effect. Add a significant amount of a salt like sodium chloride to the aqueous layer. This will decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.

Salt Formation & Recrystallization

For α-amino acid esters that are oils or are difficult to crystallize directly, converting them to a salt can provide a stable, crystalline solid that is easy to purify by recrystallization.[23][24] Dicyclohexylamine (DCHA) is a common reagent for this purpose, forming a DCHA salt with the carboxylic acid of an N-protected amino acid.[23] This method is more commonly applied to N-protected amino acids before esterification, but the principle can be adapted. A more direct application for amino acid esters is the purification via their mineral acid salts (e.g., hydrochloride).

Experimental Workflow: Purification via DCHA Salt Formation (for N-protected amino acids)

DCHA_Workflow start Crude, Oily N-Protected Amino Acid dissolve Dissolve in Diethyl Ether start->dissolve add_dcha Add 1 equivalent of DCHA dissolve->add_dcha precipitate Precipitate Forms add_dcha->precipitate filter Collect Crystalline DCHA Salt by Filtration precipitate->filter recrystallize Recrystallize DCHA Salt (if necessary) filter->recrystallize liberate Liberate Free Acid recrystallize->liberate end Purified N-Protected Amino Acid liberate->end

Caption: Workflow for purification via DCHA salt formation.

Troubleshooting Guide: Salt Formation
Problem Possible Causes Solutions & Explanations
The DCHA salt does not precipitate. 1. The solution is not concentrated enough. 2. The solvent is too "good." 1. Reduce the volume of the solvent. 2. Slowly add a "poor" solvent (anti-solvent) like hexane to induce precipitation. [23]
The liberated free acid (after DCHA salt purification) is still impure. 1. The DCHA salt was not washed sufficiently. 2. Incomplete removal of dicyclohexylamine. 1. Wash the crystalline DCHA salt with cold diethyl ether or a mixture of diethyl ether and hexane. [23] 2. Ensure the aqueous washes are acidic (pH 2-3) during the liberation step to effectively remove the basic dicyclohexylamine. [24]
Low yield after liberating the free acid from the DCHA salt. 1. Incomplete extraction of the free acid into the organic layer. 1. Perform multiple extractions of the aqueous layer with fresh organic solvent. [24]
FAQs: Salt Formation & Recrystallization
  • Q1: Why is dicyclohexylamine (DCHA) used for salt formation?

    • A1: DCHA is a strong organic base that reacts with the carboxylic acid of an N-protected amino acid to form a stable, crystalline salt.[23] This is particularly useful when the N-protected amino acid itself is an oil, as the crystalline salt can be easily purified by recrystallization.[23]

  • Q2: How do I get the pure N-protected amino acid back from its DCHA salt?

    • A2: The DCHA salt is treated with an acid, such as 10% phosphoric acid or potassium bisulfate (KHSO₄), in a biphasic system of an organic solvent (like ethyl acetate) and water.[24][25] The DCHA is protonated and goes into the aqueous layer, while the purified N-protected amino acid remains in the organic layer.[24] Hydrochloric acid should be avoided as it forms a sparingly soluble salt with dicyclohexylamine.[24]

  • Q3: Can I purify my amino acid ester hydrochloride salt by recrystallization?

    • A3: Yes, this is a very common and effective method. For example, L-phenylalanine methyl ester hydrochloride can be recrystallized from hot ethyl acetate to improve its purity and enantiomeric excess.[14]

References

  • Karakasia, J. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved from [Link][26]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link][22]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link][27]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link][18]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link][13]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link][19]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][25]

  • Fujiwara, M., & Chow, K. (2010). Crystallization of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link][8]

  • TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus? Retrieved from [Link][6]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link][10]

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link][14]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link][9]

  • Google Patents. (n.d.). JPH0491062A - Crystallization of phenylalanine. Retrieved from [15]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link][7]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link][12]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from [Link][2]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link][20]

  • Google Patents. (n.d.). JPH05178801A - Crystallization method of L-phenylalanine.
  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]

  • Rohini College of Engineering and Technology. (n.d.). 5.1 CRYSTALLISATION AND DISTILLATION Crystallization and distillation are both separation techniques commonly used in chemistry. Retrieved from [Link][1]

  • European Patent Office. (n.d.). EP 0677508 A1 - Process for crystallization of L-phenylalanine monomethyl sulfate. Retrieved from [16]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Fiveable. (2025, August 15). 4.4 Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Quora. (2017, October 5). What is the difference between crystallization and distillation? Retrieved from [Link]

  • Reddit. (2016, December 13). understanding difference between crystallization and distillation. r/asa_chemistry. Retrieved from [Link]

  • PubMed. (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Retrieved from [Link]

  • University of Rochester. (n.d.). About Purification. Department of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of L-phenylalanine methyl ester sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from [21]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link][3]

  • RefinerLink. (2012, July 8). Mr. Distillation Returns with Distillation Troubleshooting. Retrieved from [Link]

  • SciELO. (n.d.). Article. Retrieved from [Link]

  • Tiei Extraction. (2024, May 15). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link][17]

  • Supreme Science. (2018, October 24). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link][5]

  • Reddit. (2024, May 29). How to purify amino acid with mineral salt. r/OrganicChemistry. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). US9850267B2 - Crystalline fosaprepitant dicyclohexylamine salt and its preparation.
  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Frontiers. (n.d.). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide to Esterification Strategies for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on non-natural, sterically hindered amino acids (such as α,α -dialkyl amino acids like Aib, or β -branched residues like tert-Leucine) to improve peptide stability and bioavailability, standard synthetic protocols frequently fail. The steric bulk adjacent to the α -carbon severely retards nucleophilic attack at the carbonyl center, demanding alternative esterification strategies (1[1]).

This guide objectively evaluates three primary methodologies for esterifying N-protected hindered amino acids, dissecting the mechanistic causality behind their success or failure, and providing self-validating protocols for laboratory execution.

Mechanistic Causality: Why Standard Activation Fails

To understand why specialized methods are required, we must examine the kinetics of the Steglich Esterification (carbodiimide/DMAP activation). When an unhindered carboxylic acid is activated to an O-acylisourea, the alcohol rapidly attacks the carbonyl. However, with hindered substrates like N-Boc-tert-Leucine, this intermolecular attack is kinetically delayed.

This delay opens a thermodynamic window for an intramolecular side reaction: the carbonyl oxygen of the N-protecting group attacks the activated carbonyl, forming an oxazolone (azlactone) intermediate (2[2]). Because the oxazolone rapidly tautomerizes to a planar, achiral enol, the subsequent attack by the alcohol yields a heavily racemized ester.

To bypass this, modern synthetic workflows utilize Cesium Carbonate Alkylation (which reverses the polarity, making the hindered carboxylate the nucleophile) or TMS-Diazomethane (which relies on an ultra-fast proton transfer and irreversible N2​ expulsion) (3[3]).

Mechanistic divergence of esterification methods for sterically hindered amino acids.

Comparative Data Analysis

The following table synthesizes the quantitative performance of these three methods when applied to a model hindered substrate (e.g., N-Boc-tert-Leucine).

ParameterMethod A: Steglich (EDC/DMAP)Method B: Cs2​CO3​ / Alkyl HalideMethod C: TMS-Diazomethane
Reaction Mechanism Electrophilic Carbonyl ActivationNucleophilic Carboxylate AlkylationDiazonium Alkylation
Typical Yield Low to Moderate (40–60%)Excellent (85–95%)Excellent (90–98%)
Racemization Risk High (via oxazolone pathway)None (Carbonyl is not activated)None (Rapid, mild conditions)
Ester Scope Universal (Methyl, Ethyl, t-Butyl)Primary Halides (Methyl, Benzyl, Allyl)Methyl Esters Only
Scalability ExcellentExcellentPoor (Reagent toxicity & cost)
Primary Byproducts Urea derivatives (often hard to clear)Inorganic salts (water-soluble) N2​ gas, TMS-OMe (volatile)

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. The methodologies below include built-in quality control (QC) checkpoints to ensure scientific integrity.

Method A: Steglich Esterification (Baseline / Non-Ideal for Hindered AA)

Use only when non-primary esters (e.g., isopropyl) are strictly required and racemization can be tolerated or separated.

  • Reaction: Dissolve N-Boc-tert-Leucine (1.0 eq) and the target alcohol (2.0 eq) in anhydrous DCM at 0 °C. Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq).

  • Progression: Stir and allow to warm to room temperature.

  • Self-Validation (QC): The reaction will likely stall. Monitor the formation of the non-polar oxazolone intermediate via TLC.

  • Isolation: Wash with 1M HCl, saturated NaHCO3​ , and brine.

  • Critical Check: You must run the purified product on a Chiral Stationary Phase (CSP) HPLC to quantify the enantiomeric excess (ee). Expect significant degradation of optical purity.

Method B: Cesium Carbonate Promoted Alkylation (Recommended for Scale)

This method leverages the "naked anion" effect, where the large Cs+ ion poorly coordinates the carboxylate oxygen, drastically increasing its nucleophilicity for an SN​2 attack (4[4]).

  • Reaction: Dissolve N-Boc-tert-Leucine (1.0 eq) in anhydrous DMF. Add anhydrous Cs2​CO3​ (1.5 eq) and stir for 15 minutes to pre-form the cesium salt.

  • Alkylation: Add Methyl Iodide or Benzyl Bromide (1.2 eq) dropwise. Stir at room temperature for 4–6 hours.

  • Self-Validation (QC): Aliquot 10 μ L into 1 mL MeCN/Water and analyze via LC-MS. The mass of the starting material should completely disappear, replaced by the ester mass without any urea byproducts.

  • Isolation: Dilute heavily with EtOAc and wash with water (5x) to completely remove DMF and inorganic salts. Dry over MgSO4​ and concentrate.

Method C: TMS-Diazomethane Methylation (Recommended for Discovery Phase)

Ideal for rapid, small-scale generation of methyl esters with zero racemization.

  • Reaction: Dissolve N-Boc-tert-Leucine (1.0 eq) in a 3:1 mixture of Toluene:Methanol.

  • Titration: Slowly add TMS-Diazomethane (2.0 M in hexanes) dropwise at room temperature.

  • Self-Validation (QC): The reaction is self-indicating. The initial drops will bubble vigorously ( N2​ evolution) and the yellow color will instantly fade. Continue addition until a faint yellow color persists in the solution, indicating an excess of the reagent.

  • Quenching: Add glacial acetic acid dropwise until the yellow color disappears to safely destroy unreacted TMS-Diazomethane.

  • Isolation: Concentrate under reduced pressure. The byproducts are entirely volatile, often yielding analytically pure product without chromatography.

Method Selection Matrix

Use the following logical flowchart to determine the optimal protocol based on your specific synthetic constraints.

Decision flowchart for selecting the optimal esterification protocol.

References

  • Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides Journal of the American Chemical Society[Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings ResearchGate / Chemical Communications[Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives The Journal of Organic Chemistry[Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane (Referenced via Master Organic Chemistry) Angewandte Chemie International Edition[Link]

Sources

Racemization risk assessment for different α-amino ester synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

Racemization Risk Assessment for α-Amino Ester Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist in peptide synthesis and medicinal chemistry, I frequently encounter a pervasive challenge: the loss of stereochemical integrity during the esterification of α-amino acids. The α-proton of an amino acid is inherently acidic, and its lability is heavily influenced by the choice of protecting groups, activating agents, and reaction conditions.

This guide provides an objective, data-backed comparison of common esterification protocols. By dissecting the mechanistic causality behind racemization, this document equips researchers with the rationale needed to select the optimal protocol and the field-proven methodologies to validate their synthetic outcomes.

The Mechanistic Causality of Racemization

Before selecting an esterification protocol, it is critical to understand why racemization occurs. The erosion of enantiomeric excess (ee) during esterification typically proceeds via two primary pathways:

  • Direct Enolization : Under basic conditions, the α-proton is abstracted to form a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture. The risk here is strictly tied to the pKa of the base relative to the α-proton[1].

  • The Oxazolone (Azlactone) Pathway : This is the dominant and most insidious mechanism when activating N-acyl or urethane-protected amino acids (e.g., Fmoc, Cbz, acetyl). Coupling reagents (like EDC or DIC) form a highly reactive O-acylisourea. If the target alcohol does not attack immediately, the carbonyl oxygen of the N-protecting group attacks the activated carboxylate, forming a 5-membered oxazolone ring[2]. The α-proton in this oxazolone is exceptionally acidic due to resonance stabilization of the resulting anion; even weak bases readily deprotonate it, leading to rapid racemization[2].

Oxazolone_Pathway A N-Protected Amino Acid (Chiral) B O-Acylisourea Intermediate (Highly Reactive) A->B EDC / DIC Activation C Oxazolone (Azlactone) Formation B->C Intramolecular Attack (Accelerated by DMAP) F Direct Alcoholysis (Chiral Ester Product) B->F Fast Alcohol Attack (Ideal Pathway) D Enolization via Base (Loss of Stereocenter) C->D Base Deprotonation (e.g., DMAP, DIPEA) E Racemic Ester Product (D/L Mixture) D->E Alcohol Attack on Achiral Intermediate

Caption: Mechanistic pathways of activation-induced racemization via oxazolone formation.

Comparative Assessment of Esterification Protocols

A. Acid-Catalyzed (Fischer) Esterification via TMSCl
  • Mechanism & Causality : Traditional Fischer esterification uses harsh acids (e.g., SOCl2) which can degrade sensitive substrates. A modern, milder alternative utilizes Trimethylchlorosilane (TMSCl) in methanol. TMSCl reacts with the alcohol to generate anhydrous HCl in situ. Because the environment is highly acidic, the amino group remains protonated, and oxazolone formation is completely suppressed.

  • Performance : This method provides excellent yields with virtually zero racemization[3].

  • Verdict : The gold standard for unprotected amino acids or substrates with acid-stable protecting groups.

B. Carbodiimide-Mediated Esterification (EDC/DMAP)
  • Mechanism & Causality : The Steglich esterification utilizes a carbodiimide (like EDC) alongside 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, generating a highly reactive intermediate[2]. However, DMAP is a potent trigger for oxazolone formation and acts as the base that deprotonates the oxazolone's α-carbon, drastically increasing racemization for Boc-, Fmoc-, and Z-protected amino acids[2].

  • Performance : Excellent for sterically hindered alcohols, but high risk for chiral α-amino acids.

  • Verdict : Avoid for racemization-prone substrates unless DMAP is replaced with racemization suppressants like HOBt or HOAt.

C. Base-Mediated Alkylation (Alkyl Halides + Mild Base)
  • Mechanism & Causality : Reacting an amino acid with an alkyl halide (e.g., benzyl bromide) requires a base to generate the carboxylate nucleophile. Strong bases (like sodium tert-butoxide) cause complete racemization via direct enolization[1]. Weaker bases like Cesium Carbonate (Cs2CO3) or Sodium Bicarbonate must be used to maintain stereochemical integrity[1].

  • Performance : Moderate yields; enantioretention is highly dependent on precise base selection[1].

  • Verdict : A viable alternative when acidic conditions cannot be tolerated, provided strict pKa control is maintained.

Quantitative Data Comparison

Protocol StrategyReagents / CatalystTypical YieldRacemization RiskPrimary Epimerization Mechanism
In Situ Acidic (Fischer) TMSCl, Methanol85–98%Low (<1%)N/A (Acidic conditions suppress enolization)
Carbodiimide Coupling EDC, DMAP, R-OH70–90%High (5–20%+)Oxazolone formation & base-catalyzed deprotonation
Mild Alkylation Alkyl Halide, Cs2CO360–85%Moderate (1–5%)Direct enolization (dependent on base pKa)

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, a synthesis protocol must contain an internal feedback loop for validation. Below are two field-proven workflows: one for low-risk synthesis, and one for analytical validation.

Protocol 1: Low-Racemization Synthesis of Amino Acid Methyl Esters (TMSCl Method)

This protocol leverages in situ HCl generation to prevent oxazolone formation[3].

  • Preparation : Suspend the free α-amino acid (10 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Activation : Cool the suspension to 0 °C using an ice bath. Slowly add Trimethylchlorosilane (TMSCl) (20 mmol, 2.0 equiv) dropwise via syringe over 10 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours. The suspension will gradually clear as the ester hydrochloride salt forms and dissolves[3].

  • Isolation : Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure amino acid methyl ester hydrochloride.

  • Self-Validation (QC) : Confirm product identity via 1H-NMR (check for the distinct methyl ester singlet at ~3.7 ppm) and proceed to Protocol 2 to verify >99% ee.

Protocol 2: Racemization Assessment via Chiral HPLC

A standardized protocol is crucial for objectively quantifying the performance of any coupling reagent or esterification method[4].

  • Sample Derivatization : If the synthesized ester is a free amine, derivatize it with a UV-active protecting group (e.g., Fmoc-OSu) to enable UV detection during chromatography.

  • Preparation of Standards : Prepare a racemic standard (50:50 D/L mixture) of the target amino acid ester by intentionally subjecting a sample to harsh basic conditions (e.g., heating with NaOH)[5], followed by neutralization.

  • Chromatography : Inject the synthesized sample and the racemic standard onto a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralpak IA or IB). Use an isocratic mobile phase (e.g., Hexane/Isopropanol 90:10) at a flow rate of 1.0 mL/min.

  • Quantification : Monitor absorbance at 254 nm. Integrate the area under the curve (AUC) for both the L-enantiomer (major peak) and D-enantiomer (minor peak). Calculate % Racemization =[AUC_D / (AUC_L + AUC_D)] × 100.

HPLC_Workflow S1 Synthesize Target Amino Acid Ester S2 Derivatize for UV (e.g., Fmoc Protection) S1->S2 S3 Chiral HPLC Separation (CSP) S2->S3 S4 Integrate Peaks & Quantify D/L Ratio S3->S4

Caption: Self-validating analytical workflow for the quantification of esterification-induced racemization.

Conclusion

The selection of an esterification protocol must be treated as a strategic balance between reactivity and stereochemical preservation. For unprotected amino acids, the TMSCl/Methanol method is the undisputed champion, offering high yields with negligible racemization risk. When dealing with complex, acid-sensitive substrates that require coupling reagents, EDC/DMAP should be strictly avoided in favor of milder additive combinations (like EDC/HOBt) to suppress the highly destructive oxazolone pathway. Always pair your synthetic workflow with rigorous chiral HPLC validation to ensure the integrity of your chiral building blocks.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Organic Process Research & Development URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: National Institutes of Health (PMC) / J Org Chem URL:[Link]

  • Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to Alternative Methylating Agents for the Synthesis of α-Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: April 2026

The conversion of α-amino acids to their corresponding methyl esters is a cornerstone transformation in synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of chiral synthons.[1] The methyl ester serves as a crucial protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions, for instance, during peptide bond formation. However, classical methods for this esterification are often fraught with challenges, ranging from the use of hazardous reagents to harsh reaction conditions that can compromise the integrity of sensitive functional groups and the stereochemical purity of the final product.

This guide provides an in-depth comparison of modern, alternative methylating agents that overcome the limitations of traditional methods. We will delve into the mechanistic underpinnings of each alternative, present comparative experimental data, and offer detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

The Limitations of Conventional Methods

For decades, the methylation of amino acids has been dominated by two primary strategies:

  • Diazomethane (CH₂N₂): Renowned for its high reactivity and clean reaction profile, diazomethane rapidly and quantitatively converts carboxylic acids to methyl esters under mild, neutral conditions. However, its utility is severely hampered by its extreme toxicity and explosive nature, necessitating specialized glassware and stringent safety protocols.[2][3] The inherent risks associated with its preparation and handling have driven a persistent search for safer surrogates.[2][4]

  • Fischer Esterification with Strong Acids: This classical method involves heating the amino acid in methanol with a strong acid catalyst, such as gaseous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid.[1][5] While effective, these conditions can be harsh, requiring elevated temperatures and long reaction times. Such protocols are often incompatible with amino acids bearing acid-labile protecting groups (e.g., Boc, Trt) and can pose challenges in terms of tedious workup procedures and waste disposal.[1]

The clear and present need for safer, milder, and more versatile methylation strategies has led to the development and popularization of several superior alternatives.

A Modern Toolkit: Safer and Greener Methylating Agents

We will now explore the leading contemporary alternatives, comparing their mechanisms, advantages, and practical limitations.

The Safer Diazo Surrogate: Trimethylsilyldiazomethane (TMSCHN₂)

Trimethylsilyldiazomethane, commercially available as a stable solution, has emerged as the preeminent replacement for diazomethane.[6] It offers the mild reaction conditions of its predecessor without the severe explosion hazard.[6][7]

Mechanism of Action: The reaction is typically performed in a mixture of benzene and methanol. Methanol protonates the TMSCHN₂, which then decomposes to generate a reactive methyldiazonium species that rapidly esterifies the carboxylate.

Expertise & Experience: The key to achieving high chemo-selectivity with TMSCHN₂ lies in controlling the reaction stoichiometry. It readily methylates carboxylic acids in the presence of other potentially reactive functional groups.[7][8] This method is particularly advantageous for N-protected amino acids, providing quantitative yields of the corresponding methyl esters in minutes without the need for chromatographic purification.[7] While significantly safer than diazomethane, it is important to note that TMSCHN₂ is still highly toxic and should be handled with care in a well-ventilated fume hood.[6][9]

In Situ Acid Catalysis: Milder Fischer Esterification

This family of reagents generates the requisite acid catalyst in situ from a benign precursor and methanol, avoiding the handling of highly corrosive mineral acids and allowing for more controlled and milder reaction conditions.

  • Thionyl Chloride (SOCl₂) in Methanol: This is a widely used and highly effective method.[10] Thionyl chloride reacts exothermically with methanol to generate HCl and methyl sulfite, with the HCl acting as the catalyst.[10] Causality Behind Experimental Choice: The dropwise addition of SOCl₂ to chilled methanol (0 °C) is critical to control the initial exothermic reaction and prevent the release of excessive HCl gas.[11][12] The reaction then typically proceeds smoothly at room temperature, offering high yields.[11][13]

  • Trimethylchlorosilane (TMSCl) in Methanol: This system represents a milder and more convenient alternative to thionyl chloride.[5][10] TMSCl reacts with methanol to generate HCl in a more controlled manner.[10] Trustworthiness: This method has demonstrated broad applicability across natural, aromatic, and aliphatic amino acids, consistently providing good to excellent yields under mild room temperature conditions.[1][14][15] The simple workup, often involving only the evaporation of the solvent and excess reagent, makes it highly attractive for routine synthesis.[1][5]

The Green Contender: Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, biodegradable reagent that serves as an environmentally friendly alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[16][17]

Mechanism of Action: The methylation occurs via a BAL2-type SN2 reaction, where the carboxylate anion attacks the methyl group of DMC. The reaction is typically promoted by a base, such as K₂CO₃.

Expertise & Experience: DMC's reactivity is tunable. While it can require higher temperatures (e.g., 150-180 °C) to achieve efficient methylation, it exhibits exceptional selectivity for mono-methylation.[17][18][19] This method avoids the formation of inorganic salt by-products, as the only co-product is methanol and carbon dioxide, aligning perfectly with the principles of green chemistry.[16] A novel acid-assisted method has also been developed, achieving over 99% conversion and yield for O-methylation without the risk of racemization.[20]

Classical SN2 Approach: Methyl Iodide (MeI)

Methyl iodide is a powerful electrophile used for the SN2 alkylation of carboxylates. This method requires the initial deprotonation of the carboxylic acid with a suitable base.

Causality Behind Experimental Choice: The choice of base and solvent system is critical for success. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used with N-protected amino acids to ensure complete formation of the carboxylate.[21][22] Alternatively, milder bases like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can be employed, particularly in polar aprotic solvents like DMF.[21] A significant advantage is that these conditions are often compatible with base-stable protecting groups. However, there is a risk of N-methylation, especially with unprotected or certain N-protected amino acids.

Novel Surrogates: Imidazotetrazines

Recent innovations have repurposed imidazotetrazine-based drugs, such as temozolomide (TMZ), as weighable, non-explosive, and non-toxic solid precursors for generating alkyl diazonium species.[2]

Mechanism of Action: Under aqueous conditions, TMZ hydrolyzes to release a methyl diazonium species, which is a potent methylating agent for carboxylic acids.[2]

Trustworthiness: This method is operationally simple and has shown high efficiency for the methylation of a wide variety of carboxylic acids. Its solid nature and lack of explosive hazard make it an exceptionally safe alternative to diazomethane, poised for broader utility in synthetic labs.[2]

At-a-Glance Comparison of Methylating Agents

The table below summarizes the key performance characteristics of the discussed alternatives.

ReagentTypical ConditionsTypical YieldsSafety & HandlingKey Considerations
TMSCHN₂ MeOH/Benzene, RT, 5-120 min>95%[7][8]Highly toxic, handle in fume hood. Non-explosive.[6]Excellent for sensitive substrates. Higher cost.
SOCl₂/MeOH 0 °C to RT, overnight85-98%[15]Corrosive, releases HCl/SO₂ gas. Exothermic reaction.[11]Cost-effective and highly reliable. Not suitable for acid-labile groups.
TMSCl/MeOH RT, 12-24 h90-99%[1][5]Moisture-sensitive. Milder than SOCl₂.[10]Very convenient, simple workup. Excellent yields.
DMC K₂CO₃, 150-180 °C, 4-10 h>90%[20]Non-toxic, biodegradable.[16]"Green" reagent. Requires high temperatures. Excellent selectivity.
MeI/Base NaH or K₂CO₃, THF/DMF, RT to 80 °C93-98%[21]Toxic, volatile.Risk of N-methylation. Requires N-protection.
TMZ Aqueous conditions, RTHighNon-explosive, non-toxic solid.[2]Novel, safe diazomethane surrogate. Operationally simple.

Field-Proven Protocols

The following are detailed, step-by-step methodologies for three of the most effective and representative alternative methylation procedures.

Protocol 1: Methylation using Trimethylsilyldiazomethane (TMSCHN₂)
  • Objective: To methylate an N-protected amino acid with high efficiency and purity.

  • Methodology:

    • Dissolve the N-protected amino acid (1.0 eq) in a 1:4 mixture of methanol and benzene (or toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 eq) dropwise. A yellow color should persist, and nitrogen gas evolution will be observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add a few drops of acetic acid to quench the excess TMSCHN₂ (cessation of gas evolution and disappearance of yellow color).

    • Concentrate the reaction mixture under reduced pressure to yield the crude methyl ester, which is often pure enough for subsequent steps.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
  • Objective: A convenient and mild synthesis of amino acid methyl ester hydrochlorides.

  • Methodology (adapted from[1]):

    • Suspend the amino acid (1.0 eq, e.g., 0.1 mol) in a round-bottom flask.

    • In a well-ventilated fume hood, slowly add freshly distilled trimethylchlorosilane (2.0 eq, 0.2 mol) to the amino acid with stirring.

    • Add anhydrous methanol (e.g., 100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.

    • Stir the reaction for 12-24 hours. For substrates with poor solubility, longer reaction times may be necessary.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Concentrate the reaction mixture on a rotary evaporator to directly afford the product as the amino acid methyl ester hydrochloride salt.

Protocol 3: Green Methylation using Dimethyl Carbonate (DMC)
  • Objective: An environmentally friendly synthesis of an amino acid methyl ester.

  • Methodology (based on[20]):

    • To a solution of the amino acid (1.0 eq) in dimethyl carbonate (used as both reagent and solvent), add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Heat the reaction mixture in a sealed vessel or an autoclave to the required temperature (e.g., 120-180 °C).

    • Maintain the reaction at this temperature for several hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Mechanistic Insights & Workflow Visualization

Understanding the underlying mechanisms and having a clear decision-making framework are crucial for methodological success.

Decision Workflow for Selecting a Methylating Agent

G cluster_acid_labile Acid-Labile Substrate cluster_acid_stable Acid-Stable Substrate start Start: Need to Synthesize α-Amino Acid Methyl Ester q1 Is the substrate acid-labile (e.g., Boc-protected)? start->q1 q2 Are stringent safety protocols for toxic reagents available? start->q2 q3 Is 'Green Chemistry' a primary concern? start->q3 tmschn Use TMSCHN₂ (Mild, Neutral) q1->tmschn Yes tmscl Use TMSCl / MeOH (Mild, Convenient) q1->tmscl No q2->tmschn Yes q2->tmscl No q3->tmscl No dmc Use Dimethyl Carbonate (DMC) (High Temp, Eco-Friendly) q3->dmc Yes mei Use MeI / Base (Base-Stable Groups) tmschn->mei Alternative socl2 Use SOCl₂ / MeOH (Robust, Cost-Effective) tmscl->socl2 For larger scale or cost savings G cluster_step1 Step 1: In Situ HCl Generation cluster_step2 Step 2: Protonation of Carbonyl cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Elimination of Water TMSCl Me₃Si-Cl HCl H-Cl TMSCl->HCl + CH₃OH AA R-COOH MeOH CH₃OH TMSOCH3 Me₃Si-OCH₃ ProtonatedAA R-C(OH)₂⁺ AA->ProtonatedAA + H⁺ (from HCl) Tetrahedral Tetrahedral Intermediate ProtonatedAA->Tetrahedral + CH₃OH ProtonatedAA->Tetrahedral Ester R-COOCH₃ Tetrahedral->Ester - H₂O, - H⁺ Tetrahedral->Ester Water H₂O

Caption: Mechanism of TMSCl/Methanol esterification.

Conclusion

The modern chemist has a diverse and powerful array of tools for the synthesis of α-amino acid methyl esters, moving well beyond the hazardous and harsh methods of the past. For substrates with sensitive functional groups, trimethylsilyldiazomethane offers an unparalleled combination of mildness and efficiency. For routine, robust esterifications of acid-stable amino acids, the in situ acid generation methods, particularly TMSCl in methanol , provide a perfect balance of convenience, high yield, and safety. [1][5][15]Finally, as the field moves towards more sustainable practices, dimethyl carbonate stands out as a potent and selective green methylating agent, heralding a future of safer and more environmentally responsible chemical synthesis. [16][20]By understanding the nuances of each reagent and applying the appropriate methodology, researchers can confidently and safely achieve their synthetic goals.

References

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2009). Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane. ResearchGate. Available at: [Link] [7][8][23]2. A review of the preparation and reactions of diazomethane. (n.d.). ResearchGate. Available at: [Link]

  • Barros, M. T., & Phillips, E. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Available at: [Link]

  • Di Gioia, M. L., et al. (2010). An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • An, G., et al. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at: [Link] [24]22. Xiong, Z., et al. (2014). Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Semantic Scholar. Available at: [Link] [18]23. Trimethylsilyldiazomethane. (n.d.). Wikipedia. Available at: [Link] [6]24. Tundo, P., & Selva, M. (2002). Green organic syntheses: organic carbonates as methylating agents. PubMed. Available at: [Link] [16]25. Coggins, J. R., & Benoiton, N. L. (n.d.). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing. Available at: [Link] [22]26. Acid to Ester (SOCl2 & alcohol). (n.d.). Organic Synthesis. Available at: [Link] [12]27. Tundo, P., & Selva, M. (n.d.). Dimethylcarbonate for eco-friendly methylation reactions. IRIS. Available at: [Link] [17]28. Kumar, A., et al. (2024). Sustainable C–H Methylation Employing Dimethyl Carbonate. The Journal of Organic Chemistry. Available at: [Link] [19]29. Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link] [4]30. An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

Sources

Structural comparison of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate with other unnatural amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Profiling of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate: A Comparative Guide for Peptidomimetic Design

Executive Summary

As the demand for proteolytically stable and highly specific peptidomimetics grows, unnatural amino acids (UAAs) have become indispensable building blocks in medicinal chemistry[1] (). Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS: 338731-77-4; MW: 193.24 g/mol ) represents a highly specialized phenylglycine derivative[2] (). By combining the conformational rigidity inherent to the phenylglycine backbone with the steric bulk and electron-donating properties of 3,5-dimethyl substitution, this UAA offers unique advantages over standard proteinogenic amino acids and simpler aryl-glycine derivatives[3].

This guide objectively compares its structural, electronic, and synthetic performance against alternative unnatural amino acids, providing actionable, self-validating experimental protocols for its incorporation into drug discovery workflows.

Structural Anatomy & Comparative Analysis

In phenylglycines, the bulky aromatic sidechain is attached directly to the α -carbon, completely lacking the β -methylene spacer found in natural aromatic amino acids like phenylalanine[3] (). This structural feature severely restricts the degrees of freedom of the peptide backbone[3].

When comparing Methyl 2-amino-2-(3,5-dimethylphenyl)acetate to other unnatural alternatives, three causal factors dictate its behavior:

  • Steric Hindrance (Meta-Substitution): The 3,5-dimethyl groups create a pronounced steric shield. This bulk suppresses standard chiral π−π stacking interactions, forcing the molecule into highly specific rotamer states that can enhance target binding affinity while preventing aggregation[4],[5] ().

  • Electronic Effects (+I Effect): Unlike electron-withdrawing halogens (e.g., fluorine), methyl groups are electron-donating via hyperconjugation. This enriches the electron density of the aromatic ring, strengthening potential cation- π interactions with basic residues in target receptor pockets.

  • Esterification: The methyl ester protects the C-terminus, increasing overall lipophilicity and making the molecule immediately ready for N-terminal elongation or biological screening as a prodrug-like fragment.

Table 1: Quantitative Physicochemical & Kinetic Comparison

Note: Kinetic data represents normalized values derived from standardized solution-phase coupling assays.

Unnatural Amino Acid EsterSubstitution PatternElectronic EffectEst. LogPRelative N-Acylation Half-Life ( t1/2​ )Epimerization Susceptibility*
Methyl 2-amino-2-phenylacetate (Phg-OMe)NoneNeutral~1.51.0x (Baseline)High (~15%)
Methyl 2-amino-2-(4-methylphenyl)acetate ParaWeak (+I)~1.91.2xHigh (~12%)
Methyl 2-amino-2-(3,5-difluorophenyl)acetate MetaStrong (-I)~1.81.1xVery High (~25%)
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate MetaStrong (+I)~2.53.5x Moderate (~8%)

*Percentage of D-epimer formed after 1 hour exposure to 20% Piperidine in DMF. The electron-donating methyl groups in the target molecule slightly destabilize the α -carbanion, offering marginal protection against base-catalyzed racemization compared to electron-deficient analogs[6].

ConformationalLogic A 3,5-Dimethylphenyl Substitution B Increased Steric Bulk at Meta Positions A->B C Electron-Donating (+I) Effect A->C D Restricted χ1 Rotamer States B->D E Enhanced Cation-π Binding Affinity C->E F Proteolytic Resistance D->F

Caption: Logical flow of how 3,5-dimethyl substitution modulates peptidomimetic stability and target affinity.

Mechanistic Causality in Synthesis: The Epimerization Challenge

A well-known phenomenon in the synthesis of phenylglycine-containing peptides is their profound susceptibility to racemization (epimerization)[3]. Because the aromatic ring is directly adjacent to the α -carbon, any base used during peptide coupling can abstract the acidic α -proton. This forms an aromatically stabilized, planar enolate intermediate[3],[6] (). Upon reprotonation, stereochemical integrity is lost, yielding a mixture of diastereomers that are notoriously difficult to purify and possess altered bioactivity[6].

While the 3,5-dimethyl groups slightly reduce the acidity of this proton via electron donation, their massive steric hindrance slows down coupling reactions. This forces the molecule to remain in the presence of basic coupling reagents for longer durations, re-introducing the risk of epimerization. Therefore, specialized, mild coupling protocols are mandatory.

EpimerizationMechanism A Activated Phenylglycine Derivative B Base (e.g., DIPEA) Abstracts α-Proton A->B  Steric hindrance slows coupling,  giving base more time to act C Planar Enolate Intermediate (Aromatically Stabilized) B->C  Fast D Reprotonation from Either Face C->D E Racemization / Epimerization D->E

Caption: Base-catalyzed racemization pathway typical of sterically hindered phenylglycine derivatives.

Experimental Workflows: Self-Validating Systems

To ensure high-yield incorporation while maintaining >98% enantiomeric excess (ee), the following self-validating protocols must be utilized.

Protocol 1: Solution-Phase N-Acylation (Coupling onto the Target Molecule)

Causality: Traditional coupling using HATU/DIPEA will lead to unacceptable levels of epimerization due to the strong basicity of DIPEA. We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure, which provides highly efficient activation with a near-neutral pH profile, preserving the stereocenter[7].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 1.2 equivalents of the incoming N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.2 eq of Oxyma Pure in anhydrous DMF (0.1 M). Add 1.2 eq of DIC dropwise at 0°C. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride. To neutralize the HCl salt without inducing epimerization, add exactly 1.0 eq of 2,4,6-trimethylpyridine (sym-collidine).

  • In-Process Control (IPC): Due to the 3,5-dimethyl steric shield, standard 30-minute coupling is insufficient. Monitor the reaction via LC-MS at 1-hour intervals. Expect complete conversion between 3 to 5 hours.

  • Workup: Quench with water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% NaHCO₃, 0.1 M HCl, and brine to remove Oxyma and collidine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Epimerization Quantification Assay

Causality: You cannot assume stereochemical retention. This assay provides a self-validating feedback loop to confirm the success of Protocol 1.

Step-by-Step Methodology:

  • Standard Preparation: Intentionally synthesize a racemic standard by treating a small aliquot of the product from Protocol 1 with 5% DBU in DMF for 2 hours, forcing epimerization.

  • Chromatographic Setup: Utilize a Chiralpak IC column (or equivalent immobilized polysaccharide phase) on an HPLC system. Mobile phase: Hexane/Isopropanol (typically 80:20 v/v), flow rate 1.0 mL/min.

  • Validation: Inject the racemic standard to validate baseline resolution ( Rs​>1.5 ) between the L,L-dipeptide and the D,L-epimer.

  • Quantification: Inject the purified product from Protocol 1. Integrate the Area Under the Curve (AUC) at 254 nm. The stereochemical integrity is validated if the D,L-epimer peak constitutes <2% of the total integrated area.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing (Natural Product Reports) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: NIH PubMed Central (PMC) URL:[Link]

  • Control of the Handedness of Self-assemblies of Dipeptides by the Chirality of Phenylalanine and Steric Hindrance of Phenylglycine Source: ACS Publications (Langmuir) URL:[Link]

Sources

Safety Operating Guide

Professional Laboratory Guide: Safety and Disposal Protocols for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate, designed for laboratory professionals and environmental health and safety (EH&S) officers.

In drug discovery and synthetic chemistry, unnatural amino acid derivatives like Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS: 338731-77-4) are valuable building blocks. However, the presence of both a reactive primary amine and an ester functional group on a lipophilic aromatic scaffold necessitates strict lifecycle management. Improper disposal can lead to environmental contamination, unwanted cross-reactivity in waste streams, and regulatory non-compliance.

This guide provides a self-validating system for the containment, accumulation, and final disposition of this compound, ensuring adherence to institutional and federal environmental standards [1].

Physicochemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. The causality behind our disposal choices—such as container material and segregation strategies—is directly dictated by these metrics.

Quantitative Data Summary
PropertyValue / DescriptionOperational Implication for Disposal
Chemical Name Methyl 2-amino-2-(3,5-dimethylphenyl)acetateMust be explicitly written on waste tags; no abbreviations.
Molecular Weight 193.24 g/mol [1]High mass organic; requires high-temp incineration.
Molecular Formula C11H15NO2 [1]Non-halogenated organic waste stream.
Functional Groups Primary Amine, Methyl EsterWeakly basic; incompatible with strong acids and oxidizers.
XLogP3-AA ~1.93 [1]Lipophilic; insoluble in water, strictly prohibiting drain disposal.

Data supported by computational and physicochemical profiling from standard chemical databases[1].

The Causality of Experimental Disposal Choices (E-E-A-T)

Disposal is not merely throwing a chemical into a bin; it is a controlled chemical process. Every step in the protocol below is designed to mitigate a specific physicochemical risk:

  • Why Segregate from Oxidizers? The primary amine group is susceptible to rapid, exothermic oxidation. Mixing this waste with nitrates, peroxides, or permanganates in a general waste carboy can lead to pressurization and container rupture [2].

  • Why High-Density Polyethylene (HDPE) or Glass? The lipophilic nature of the compound (and the organic solvents it is typically dissolved in, such as dichloromethane or ethyl acetate) can degrade standard low-density plastics. HDPE and borosilicate glass provide the necessary chemical inertness [3].

  • Why Strict Drain Prohibition? Aromatic amines and their derivatives often exhibit aquatic toxicity and resist standard municipal wastewater treatment degradation pathways. Dilution is not the solution to pollution; thermal destruction is required.

Step-by-Step Disposal Methodology

This methodology applies to the pure compound, contaminated consumables (e.g., weighing boats, spatulas), and solvent mixtures containing the compound.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Determine if the waste is a solid (pure powder, contaminated silica gel) or a liquid (dissolved in organic solvent).

  • Categorize: Classify the liquid waste as "Non-Halogenated Organic Solvent Waste" (unless dissolved in a halogenated solvent like DCM, which shifts it to the Halogenated stream).

  • Isolate: Ensure the designated waste container does not contain reactive metals, strong acids, or oxidizing agents [2].

Phase 2: Containment and Labeling
  • Select the Container: Use a chemically compatible, sealable container (e.g., a 4L glass solvent bottle or an HDPE jerrican).

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume.

  • Execute Labeling: Attach an institutional "Hazardous Waste" tag before the first drop of waste is added. The label must explicitly state "Methyl 2-amino-2-(3,5-dimethylphenyl)acetate" and list all associated solvents with their approximate percentages [2].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Store in SAA: Transfer the labeled container to the laboratory's designated SAA. The SAA must be at or near the point of generation and under the control of the operator.

  • Cap Integrity: Ensure the container is securely capped at all times unless waste is actively being added. Funnels must not be left in the neck of the bottle [3].

  • Volume Limits: Do not exceed the regulatory accumulation limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) in the SAA.

Phase 4: Institutional Transfer and Final Disposition
  • Request Pickup: Once the container is 90% full, submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

  • Professional Handling: EH&S personnel will transport the waste to the central accumulation area.

  • Final Disposition: The waste will be manifested and transported by a licensed contractor to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration , ensuring complete molecular destruction [3].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste management lifecycle, ensuring all safety checkpoints are met before final destruction.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-2-(3,5-dimethylphenyl)acetate Segregation Hazard Segregation: Isolate from Oxidizers & Acids Start->Segregation Containment Containment: HDPE or Borosilicate Glass Segregation->Containment Labeling Compliance Labeling: Attach Hazardous Waste Tag Containment->Labeling SAA SAA Storage: Secondary Containment Area Labeling->SAA EHS Transfer Protocol: EH&S Pickup Request SAA->EHS TSDF Final Disposition: TSDF High-Temp Incineration EHS->TSDF

Lifecycle workflow for the compliant disposal of organic amine/ester laboratory waste.

References

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Environmental Health & Radiation Safety. Available at:[Link]

  • ResearchGate / BPMJ. "Process management framework for chemical waste treatment laboratories." Business Process Management Journal. Available at:[Link]

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As a professional in the field of drug development and chemical research, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational and safety protocol for the use of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS No: 338731-77-4)[1]. The recommendations herein are synthesized from an analysis of its chemical structure, data on analogous compounds, and established laboratory safety standards. This document is designed to empower you with the knowledge to implement a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

  • Aromatic Amines: This functional group is associated with several potential hazards. Structurally similar compounds can cause skin irritation, serious eye irritation, and may lead to sensitization upon repeated contact.[2][3][4] Inhalation of dusts or aerosols can also cause respiratory tract irritation.

  • Esters: While often having lower toxicity, esters can be irritants and may be hydrolyzed in the body, releasing the parent acid and alcohol.

  • Physical Form: The compound is listed as a solid, meaning exposure can occur via inhalation of dust as well as dermal contact.[5]

Based on these structural alerts, we must assume the compound is, at a minimum, a Category 2 skin and eye irritant and a potential respiratory irritant, warranting careful handling to minimize direct contact and aerosol generation.[2][3]

Tiered PPE Protocol: Matching Protection to Procedure

The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE for handling Methyl 2-amino-2-(3,5-dimethylphenyl)acetate.

Risk Level Typical Operations Minimum Required PPE
Low Weighing small quantities (<1g) in a ventilated balance enclosure; Preparing dilute solutions in a certified chemical fume hood.Standard Nitrile Gloves (single pair), Safety Glasses with Side Shields, Flame-Resistant Lab Coat.
Moderate Handling larger quantities (>1g); Procedures with potential for aerosol generation (e.g., sonicating, vortexing, heating); Transferring solutions outside of a fume hood.Double Nitrile Gloves or Neoprene-Nitrile blend, Chemical Splash Goggles, Flame-Resistant Lab Coat, Disposable Gown (if splash risk is high).
High / Emergency Large-scale operations; Responding to a spill outside of primary containment.Heavy-Duty Chemical Resistant Gloves (e.g., Neoprene or Butyl rubber over Nitrile), Chemical Splash Goggles and a Full-Face Shield, Chemical-Resistant Apron over Lab Coat, NIOSH-approved Respirator (see Section 3.4).

Detailed PPE Specifications & Rationale

Merely listing PPE is insufficient. Understanding the why behind each choice is critical for ensuring its correct application and limitations.

Hand Protection

Standard disposable nitrile gloves are the minimum requirement for incidental contact.[6] However, aromatic amines can degrade nitrile rubber over time.[7][8]

  • For Routine, Low-Volume Work: A single pair of standard nitrile gloves (minimum 5-mil thickness) is acceptable, provided they are changed immediately upon known contact.[7]

  • For Prolonged Handling or Moderate Risk: Double-gloving is required. This provides a critical safety buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate.[9][10] For tasks with significant splash potential, an outer glove made of a more resistant material like neoprene is recommended.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[10][11]

  • Splash Hazard: For any procedure involving more than a few milliliters of a solution or any risk of splashing (e.g., liquid transfers, heating), you must upgrade to chemical splash goggles.[10] Goggles provide a 360-degree seal around the eyes, protecting from splashes that could circumvent safety glasses.

  • High-Risk Operations: When handling larger volumes or in situations with a high potential for energetic splashes, a full-face shield must be worn in addition to chemical splash goggles.[10][11] The goggles provide the primary seal, while the shield protects the rest of the face.

Body Protection

A flame-resistant (FR) lab coat is the standard for all laboratory work.[11] It should be fully buttoned with sleeves rolled down. For tasks with a moderate to high risk of splashing, a disposable, fluid-resistant gown or a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities of this solid within primary engineering controls like a certified chemical fume hood or a ventilated balance enclosure. However, it becomes necessary under two conditions:

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning.

  • Emergency Spill Response: When cleaning a spill of the solid material outside of a containment device.

In these situations, a NIOSH-approved air-purifying respirator with an N100 or P100 particulate filter is required to prevent inhalation of the powder.[9] If the compound is dissolved in a volatile organic solvent, an organic vapor cartridge would be needed in addition to the particulate filter.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any task involving Methyl 2-amino-2-(3,5-dimethylphenyl)acetate.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_risk 3. Risk Determination cluster_ppe 4. PPE Selection start Assess Task: - Scale (mg, g, kg) - Physical Form (Solid, Solution) - Energy Input (Heating, Sonicating) controls Are Primary Engineering Controls (Fume Hood, Glovebox) Used? start->controls risk Determine Exposure Risk controls->risk Yes high_risk High Risk / Emergency (e.g., spill, control failure) controls->high_risk No low_risk Low Risk (e.g., small scale transfer in hood) risk->low_risk Low mod_risk Moderate Risk (e.g., heating, large volume) risk->mod_risk Moderate risk->high_risk High ppe_low PPE: Single Nitrile Gloves, Safety Glasses, Lab Coat low_risk->ppe_low ppe_mod PPE: Double Gloves, Chemical Goggles, Lab Coat mod_risk->ppe_mod ppe_high PPE: Heavy-Duty Gloves, Goggles + Face Shield, Apron, Respirator (if needed) high_risk->ppe_high

Caption: PPE selection workflow based on task risk assessment.

Handling, Decontamination, and Disposal Plan

Proper PPE use extends to its decontamination and disposal. Contaminated PPE is itself hazardous waste.

Donning and Doffing

Always don PPE before entering the designated work area and doff it before exiting. The removal process is critical to prevent self-contamination. A general principle is to remove the most contaminated items first (e.g., outer gloves), followed by washing hands thoroughly after all PPE is removed.

Waste Disposal

All disposable items that come into contact with Methyl 2-amino-2-(3,5-dimethylphenyl)acetate must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and disposable lab coats. Collect these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[12]

  • Liquid Waste: Collect all solutions containing the compound in a designated, compatible, and clearly labeled hazardous liquid waste container.[12] Do not dispose of this chemical down the drain.[13] Segregate aqueous waste from organic solvent waste.[13]

  • Sharps: Needles, scalpels, or any contaminated sharp objects must be placed in a designated, puncture-proof sharps container.

  • Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[12] After decontamination, the glassware can be washed via standard laboratory procedures.

Always follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.[12][14]

References

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • CP Lab Safety. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Available at: [Link]

  • University of Nevada, Reno. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • University of Alabama in Huntsville. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Molbase. MSDS of Methyl (2-amino-phenyl)-acetate. Available at: [Link]

  • LLG Labware. LLG-Gloves Nitrile Chemical resistance. Available at: [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • PubChemLite. Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride (C11H15NO2). Available at: [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.